molecular formula C12H16N2O3 B562471 ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate CAS No. 1076198-21-4

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Cat. No.: B562471
CAS No.: 1076198-21-4
M. Wt: 236.271
InChI Key: GJLCWKBYOATURA-KAMYIIQDSA-N
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Description

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate, also known as Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate, is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
BenchChem offers high-quality ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLCWKBYOATURA-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=NO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC/C(=N/O)/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

structure and properties of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization, synthesis, and pharmacological utility of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate , a pivotal intermediate in the development of Thromboxane A2 synthase (TXA2S) inhibitors.

Executive Summary & Chemical Identity

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (CAS: 1076198-21-4) is a functionalized pyridine derivative characterized by an oxime moiety at the


-position relative to an ethyl ester group. It serves as the stereochemically defined precursor to Ridogrel  and related thromboxane synthase inhibitors. Its significance lies in the 3-pyridyl pharmacophore, which is designed to coordinate with the heme iron of the TXA2S enzyme (CYP5A1), while the pentanoate chain mimics the arachidonic acid substrate backbone.
Physicochemical Properties
PropertyValue / Description
CAS Number 1076198-21-4
Molecular Formula

Molecular Weight 236.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Stereochemistry (5Z)-isomer (Hydroxyl group cis to the pyridine ring)
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
pKa (Calculated) Pyridine N: ~3.6
Key Functional Groups Pyridine (Heme binder), Oxime (Linker), Ethyl Ester (Prodrug/Protecting group)

Structural Analysis & Stereochemistry

The biological activity of the final pharmaceutical derivatives depends heavily on the geometry of the oxime double bond.

  • The (5Z) Configuration: According to Cahn-Ingold-Prelog (CIP) priority rules, the pyridine ring has higher priority than the alkyl ester chain. The hydroxyl group (-OH) has higher priority than the nitrogen lone pair. The (Z) (Zusammen) designation indicates the -OH and the pyridine ring are on the same side of the

    
     double bond.
    
  • Intramolecular Interactions: The (Z)-isomer is often stabilized by a weak intramolecular hydrogen bond between the oxime hydroxyl proton and the pyridine nitrogen (if the ring rotation permits), or destabilized by steric repulsion compared to the (E)-isomer. In synthetic workflows, the (Z)-isomer must often be isolated via fractional crystallization or chromatography if the reaction yields an E/Z mixture.

Synthesis Protocol: A Self-Validating Workflow

The following protocol outlines the synthesis starting from commercially available nicotinic acid derivatives. This workflow emphasizes regiocontrol and stereoselection .

Phase 1: Construction of the Keto-Ester Scaffold

Reaction: Friedel-Crafts-type acylation or Grignard addition. Precursors: 3-Bromopyridine, Ethyl 4-(chloroformyl)butyrate (Glutaric acid monoethyl ester chloride).

  • Metallation: Dissolve 3-bromopyridine in anhydrous THF under Argon at -78°C. Slowly add

    
    -Butyllithium (1.1 eq) to generate 3-lithiopyridine. Validation: Color change to yellow/orange indicates lithiation.
    
  • Acylation: Transfer the lithiopyridine solution via cannula into a solution of Zinc Chloride (

    
    ) to form the organozinc intermediate (less reactive, higher selectivity), then add Ethyl 4-(chloroformyl)butyrate.
    
  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Product: Ethyl 5-oxo-5-(3-pyridyl)pentanoate .

Phase 2: Stereoselective Oximation

Reaction: Condensation with Hydroxylamine.

  • Reagents: Dissolve the keto-ester (from Phase 1) in Ethanol. Add Hydroxylamine hydrochloride (

    
    , 1.5 eq) and Sodium Acetate (NaOAc, 2.0 eq) to buffer the pH.
    
  • Reflux: Heat to reflux (80°C) for 4-6 hours.

    • Mechanism:[2][3][4] Nucleophilic attack of hydroxylamine nitrogen on the ketone carbonyl, followed by dehydration.

  • Isomerization Check: The reaction typically produces a mixture of (E) and (Z) isomers (ratio often 3:1 or 4:1 favoring E).

  • Isolation of (Z)-Isomer:

    • Evaporate ethanol. Resuspend in water/EtOAc.

    • Chromatography: Silica gel flash chromatography. The (Z)-isomer is typically less polar than the (E)-isomer due to internal H-bonding (if present) or steric shielding, eluting first in Hexane/EtOAc gradients.

    • Validation:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -NMR spectroscopy.[5][1] The vinyl/methylene protons adjacent to the oxime will show distinct chemical shifts for Z vs E.
      
Visualization: Synthesis Pathway

Synthesis Start 3-Bromopyridine Intermediate Ethyl 5-oxo-5-(3-pyridyl)pentanoate (Keto-Ester) Start->Intermediate 1. n-BuLi, -78°C 2. ZnCl2 3. Reagent Reagent Ethyl 4-(chloroformyl)butyrate Reagent->Intermediate Reaction NH2OH·HCl / NaOAc (Oximation) Intermediate->Reaction Isomers E/Z Mixture Reaction->Isomers -H2O Final Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate Isomers->Final Flash Chromatography (Separation)

Figure 1: Synthetic route from 3-bromopyridine to the target (5Z)-oxime ester.

Mechanism of Action & Pharmacological Context

This molecule is not the final drug but the pharmacophore scaffold for Thromboxane A2 Synthase (TXA2S) inhibitors.

The Target: Thromboxane Synthase (CYP5A1)

TXA2S is a cytochrome P450 enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.

Binding Mechanism
  • Heme Coordination: The nitrogen atom of the 3-pyridyl ring (present in the ethyl (5Z)-5-hydroxyimino... intermediate) acts as a strong ligand for the heme iron (

    
    ) in the active site of CYP5A1. This blocks the binding of the molecular oxygen required for catalysis.
    
  • Substrate Mimicry: The pentanoate chain (derived from the ethyl ester part) mimics the carboxylate side chain of the natural substrate, PGH2, positioning the pyridine ring optimally against the heme.

  • Stereochemical Fit: The (Z) or (E) geometry dictates the angle at which the chain exits the active site. In Ridogrel, the oxime oxygen is further alkylated with a phenyl group to fill the hydrophobic pocket.

Visualization: Mechanism of Action

MOA Enzyme Thromboxane Synthase (CYP5A1) Active Site Heme Heme Iron (Fe3+) Enzyme->Heme Inhibitor Pyridyl-Oxime Ligand (Target Molecule) Inhibitor->Heme Coordination Bond (Pyridine N -> Fe) Effect Inhibition of TXA2 Synthesis Inhibitor->Effect Prevents Catalysis Substrate PGH2 (Natural Substrate) Substrate->Heme Blocked by Inhibitor

Figure 2: Molecular mechanism of CYP5A1 inhibition by pyridine-based ligands.

Experimental Data Summary

The following data points are typical for this class of intermediates, useful for validating synthesis results.

Analytical MethodExpected Signal / Observation

-NMR (CDCl

)
Pyridine protons:

8.6-8.9 (m, 2H,

-H), 7.8 (d, 1H), 7.3 (m, 1H). Ethyl Ester:

4.1 (q, 2H), 1.2 (t, 3H). Chain:

2.8 (t, 2H, adjacent to C=N), 1.8-2.4 (m, 4H).
IR Spectroscopy 3200-3400 cm

:
O-H stretch (broad). 1730 cm

:
C=O stretch (ester). 1620 cm

:
C=N stretch (oxime).
Mass Spectrometry [M+H]

:
237.28 m/z.

References

  • PubChem Compound Summary. (n.d.). Ethyl 5-hydroxyimino-5-(3-pyridyl)pentanoate (CAS 1076198-21-4). National Center for Biotechnology Information. Link

  • Janssen Pharmaceutica. (1990). Thromboxane synthase inhibitors: Synthesis and biological activity of Ridogrel and analogs. Journal of Medicinal Chemistry. (Contextual grounding for the pyridine-oxime scaffold).
  • Santa Cruz Biotechnology. (n.d.). 5-Hydroxyimino-5-(3-pyridyl)-pentanoic Acid Ethyl Ester Product Sheet. Link

  • Pharmaffiliates. (n.d.). Certificate of Analysis: Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate. Link

Sources

mechanism of action of pyridine-based KDM5 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Epigenetic Research

Executive Summary

The KDM5 (JARID1) family of histone demethylases specifically removes di- and tri-methyl marks from Histone H3 Lysine 4 (H3K4me2/3), a modification associated with actively transcribed promoters. Dysregulation of KDM5 isoforms (KDM5A-D) is implicated in drug tolerance, cancer metastasis, and viral pathogenesis.

Pyridine-based small molecules represent a premier class of KDM5 inhibitors. Their mechanism relies on competitively displacing the co-factor 2-oxoglutarate (2-OG) and chelating the catalytic Iron (Fe(II)) center. This guide details the structural biology, chemical kinetics, and experimental protocols required to validate these inhibitors, focusing on the 3-amino-4-pyridine carboxylate and pyrido-pyrimidinone scaffolds.

Chemical Basis: The Pyridine Pharmacophore

The pyridine ring serves as an optimal scaffold for KDM5 inhibition due to its ability to act as a bidentate metal chelator while offering vectors for selectivity.

2.1 Core Scaffolds

Two primary pyridine-based chemotypes dominate the landscape:

  • Pyridine-4-Carboxylates (e.g., KDM5-C49, KDM5-C70):

    • Structure: A pyridine ring substituted at the 4-position with a carboxylic acid (or ester prodrug) and at the 3-position with an amine-linked side chain.[1]

    • Function: The pyridine nitrogen and the 4-carboxylate oxygen form the metal-chelating pinchers.

  • Pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., GSK467):

    • Structure: A bicyclic system where the pyridine ring is fused to a pyrimidinone.

    • Function: Retains the pyridine nitrogen for coordination but rigidly constrains the geometry to enhance selectivity over KDM4 isoforms.

2.2 Key Compounds
CompoundScaffoldTypeSelectivity ProfileStatus
KDM5-C70 Pyridine-4-carboxylateEthyl ester prodrugPan-KDM5 (Cell permeable)Research Tool
KDM5-C49 Pyridine-4-carboxylateActive AcidPan-KDM5 (Biochemical)Research Tool
GSK467 Pyrido-pyrimidinoneActive Inhibitor>180x vs KDM4CResearch Tool
KDOAM-25 Pyridine-carboxamideActive InhibitorHigh KDM5B selectivityResearch Tool
Mechanism of Action (MOA)
3.1 Catalytic Interference

KDM5 enzymes are Fe(II) and 2-OG-dependent dioxygenases.[2] The catalytic cycle normally involves:

  • Binding of 2-OG and Substrate (H3K4me3).[3]

  • Oxidative decarboxylation of 2-OG to succinate and CO2.

  • Generation of a reactive Fe(IV)-oxo intermediate that hydroxylates the methyl group, leading to demethylation.

Inhibition Mechanism: Pyridine-based inhibitors act as competitive antagonists of 2-OG.

  • Metal Chelation: The pyridine nitrogen (N1) and the orthogonal oxygen (from the C4-carboxylate or carbonyl) coordinate the active site Fe(II) in a bidentate fashion. This occupies the sites normally used by 2-OG, preventing the formation of the Fe(IV)-oxo species.

  • H-Bond Mimicry: The carboxylate group forms hydrogen bonds with conserved residues (typically Tyr132 and Lys206 in KDM4 numbering; Tyr425 in KDM5B), mimicking the binding of the 2-OG alpha-ketoglutarate moiety.

3.2 Selectivity Engineering (The "Secondary Shell")

The active sites of KDM5 and KDM4 (JMJD2) are highly conserved. Pyridine inhibitors achieve selectivity through "vectors" that extend into the substrate binding pocket:

  • KDM5 Specificity: In KDM5B, the residue Tyr425 (unique to KDM5s vs KDM4s) undergoes an induced-fit shift to accommodate the amide or amine linker of the inhibitor.

  • Linker Design: Compounds like KDM5-C70 utilize a 3-amino linker that projects into a solvent channel unique to KDM5, clashing with the more restricted pocket of KDM4.

3.3 MOA Visualization

KDM5_Inhibition_MOA Fe Catalytic Fe(II) Center Demethylation Demethylation Cycle (Blocked) Fe->Demethylation Required for Inhibitor Pyridine Inhibitor (e.g., KDM5-C49) Inhibitor->Fe Bidentate Chelation (Pyridine N + C4-O) TwoOG 2-Oxoglutarate (Co-factor) Inhibitor->TwoOG Competitive Displacement Residues Conserved Residues (Tyr425 / Lys206) Inhibitor->Residues H-Bond Mimicry TwoOG->Fe Native Binding Substrate H3K4me3 (Substrate) Substrate->Demethylation Target

Caption: Competitive binding mode of pyridine inhibitors displacing 2-OG at the Fe(II) catalytic center.[1]

Experimental Protocols

To validate the mechanism and potency of pyridine-based KDM5 inhibitors, a combination of biochemical and cellular assays is required.[4]

4.1 Biochemical Assay: AlphaLISA (IC50 Determination)

This assay measures the reduction of H3K4me3 substrate in a cell-free system.

Protocol:

  • Reagents: Recombinant KDM5B (catalytic domain), Biotinylated H3K4me3 peptide, AlphaLISA Acceptor beads (anti-H3K4me3), Streptavidin Donor beads.

  • Reaction Mix: Prepare buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate).

  • Incubation:

    • Mix Enzyme (5 nM) + Inhibitor (Serial Dilution) + 2-OG (10 µM).

    • Add Substrate (50 nM). Incubate 60 min at RT.

  • Detection:

    • Add Acceptor beads (10 µg/mL) and Donor beads (10 µg/mL).

    • Incubate 30 min in dark.

    • Read on EnVision plate reader (Excitation 680nm / Emission 615nm).

  • Validation: Signal decreases as demethylation proceeds. Inhibitors restore the signal (high H3K4me3).

4.2 Cellular Target Engagement: Western Blot

Since carboxylate-based inhibitors (like KDM5-C49) have poor permeability, ester prodrugs (KDM5-C70) must be used for cellular assays.[5]

Protocol:

  • Cell Culture: Seed MM.1S or MCF-7 cells (0.5 x 10^6 cells/mL).

  • Treatment: Treat with KDM5-C70 (1–10 µM) for 48–72 hours. Note: KDM5 modulation is slow; short timepoints (<24h) may show minimal effect.

  • Extraction: Perform Acid Extraction of histones (0.2 N HCl overnight) to ensure purity.

  • Blotting:

    • Primary Ab: Anti-H3K4me3 (1:1000).

    • Loading Control: Anti-Total H3.

  • Result: A specific increase in H3K4me3 band intensity relative to Total H3 indicates target engagement.

4.3 Assay Workflow Visualization

Experimental_Workflow Cells Cell Culture (MM.1S / MCF-7) Treat Inhibitor Treatment (KDM5-C70, 72h) Cells->Treat Lysis Acid Extraction (Histone Purification) Treat->Lysis Assay Western Blot / AlphaLISA (Detect H3K4me3) Lysis->Assay Analysis Data Analysis (IC50 / Fold Change) Assay->Analysis

Caption: Workflow for validating cellular target engagement of KDM5 inhibitors.

Therapeutic Implications
  • Oncology: KDM5B is overexpressed in breast cancer and multiple myeloma. Inhibition leads to the accumulation of H3K4me3 at promoter regions of tumor suppressor genes and downregulates MYC targets.

  • Drug Resistance: A subpopulation of "drug-tolerant persister" cells in lung cancer relies on KDM5A. Pyridine-based inhibitors (e.g., CPI-455 analogs) can ablate this population, sensitizing tumors to chemotherapy.

  • Virology: KDM5 inhibitors (e.g., GS-5801) have shown efficacy in silencing Hepatitis B Virus (HBV) cccDNA transcription.

References
  • Johansson, C., et al. (2016).[6][7] "Structural analysis of human KDM5B guides histone demethylase inhibitor development."[6][7] Nature Chemical Biology, 12(7), 539–545.[6] Link

  • Tumber, A., et al. (2017).[8] "Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells." Cell Chemical Biology, 24(3), 371–380.[8] Link

  • Westaway, S. M., et al. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives."[1][9] Journal of Medicinal Chemistry, 59(4), 1357–1369. Link

  • Bavetsias, V., et al. (2016). "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors." Journal of Medicinal Chemistry, 59(4), 1388–1409. Link

  • Horton, J. R., et al. (2016).[9] "Structural Basis for KDM5A Histone Demethylase Inhibition by Pyrazole and Pyridine Derivatives." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: JARID1 (KDM5) Histone Demethylase Inhibitor Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Permeability Optimization and Biological Validation

Executive Summary

The development of inhibitors for the JARID1 (KDM5) family of histone lysine demethylases (KDM5A-D) presents a classic medicinal chemistry challenge: the active pharmacophore—typically a carboxylic acid mimicking the 2-oxoglutarate (2-OG) co-factor—possesses poor cellular permeability due to high polarity and ionization at physiological pH.

This guide addresses the ethyl ester prodrug strategy used to overcome this barrier. By masking the carboxylic acid as an ethyl ester (e.g., KDM5-C70 , the ethyl ester of the active KDM5-C49 ; or GS-5801 , the prodrug of GS-080 ), researchers can achieve intracellular accumulation. Once cytosolic, ubiquitous carboxylesterases hydrolyze the ester, releasing the active inhibitor to target the nuclear JmjC domain.

This document details the mechanistic rationale, synthesis considerations, and critical experimental protocols required to validate these derivatives, distinguishing clearly between biochemical (cell-free) and cellular assays.

Part 1: The Biological Imperative & Chemical Logic

The KDM5 family specifically demethylates trimethylated and dimethylated Lysine 4 on Histone 3 (H3K4me3/2) to the monomethyl or unmethylated state. H3K4me3 is a hallmark of active transcription start sites.[1] Inhibition of KDM5 results in a global increase of H3K4me3, often leading to the repression of tumorigenic pathways or the induction of differentiation in cancer stem cells.

The Permeability Paradox

Direct administration of the active carboxylic acid inhibitor often yields a discrepancy:

  • Biochemical Assay: High Potency (Low nM IC50).

  • Cellular Assay: Low Potency (High

    
    M IC50) due to membrane repulsion.
    

The ethyl ester derivative reverses this profile, requiring specific handling in validation workflows.

Mechanism of Action: The Prodrug Cycle

The following diagram illustrates the critical hydrolysis pathway required for efficacy.

KDM5_Prodrug_Mechanism cluster_ext Extracellular Space cluster_cell Cytoplasm cluster_nuc Nucleus Ester_Ext Ethyl Ester Derivative (Lipophilic Prodrug) Ester_Int Intracellular Ester Ester_Ext->Ester_Int Passive Diffusion (High Permeability) Acid_Act Active Carboxylic Acid (Polar Inhibitor) Ester_Int->Acid_Act Cleavage KDM5 KDM5 Enzyme (JmjC Domain) Acid_Act->KDM5 Nuclear Translocation & Binding Esterase Carboxylesterases (Hydrolysis) Esterase->Ester_Int Catalysis H3K4 H3K4me3 Accumulation KDM5->H3K4 Inhibition of Demethylation

Figure 1: The cellular lifecycle of a KDM5 ethyl ester prodrug.[2] The ester facilitates entry, while the intracellular esterase releases the active acid to bind the nuclear target.

Part 2: Synthesis & Structural Considerations

When designing or sourcing these derivatives (e.g., pyridine-2,4-dicarboxylate derivatives), the ethyl ester is typically installed at the position mimicking the C1-carboxylate of 2-OG.

Key Structural Example (KDM5-C Series):

  • Active Acid (KDM5-C49): Contains a free carboxylic acid. Potent in enzyme assays, poor in cells.

  • Ethyl Ester (KDM5-C70): The ethyl ester variant.[3][4] Inactive against purified enzyme (cannot chelate Fe(II) effectively), but highly potent in cells.

Synthesis Note: The conversion is generally achieved via standard Fischer esterification or coupling with ethanol using EDC/DMAP.

  • Caution: Ensure the ester is stable enough to survive plasma media (t1/2 > 30 min) but labile enough for intracellular hydrolysis.

Part 3: Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that you cannot use the same compound form for both assays. You must use the Acid for biochemical work and the Ester for cellular work.

Protocol A: Biochemical Potency (AlphaLISA)

Objective: Determine the intrinsic inhibitory constant (


 or 

) against purified KDM5A. Compound Requirement: Active Acid Form (e.g., KDM5-C49). Do not use the ester; it will appear inactive.

Workflow:

  • Reagents:

    • Enzyme: Recombinant human KDM5A (BPS Bioscience or similar).

    • Substrate: Biotinylated Histone H3 peptide (1-21) trimethylated at Lys4 (H3K4me3).

    • Detection: AlphaLISA Anti-H3K4me3 Acceptor Beads + Streptavidin Donor Beads.[5]

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10-50

    
    M Fe(II) ammonium sulfate , 100 
    
    
    
    M 2-Oxoglutarate
    , 2 mM Ascorbate.
    • Note: Freshly prepared Fe(II) and Ascorbate are critical to prevent oxidation.

  • Procedure:

    • Incubate Enzyme (5 nM) + Inhibitor (Acid form, serial dilution) for 15 min.

    • Add Substrate (50 nM) to initiate reaction. Incubate 60 min at RT.

    • Add AlphaLISA Acceptor beads (Anti-product or Anti-substrate depending on kit).

    • Add Streptavidin Donor beads.[5][6][7] Read on EnVision or compatible plate reader.

Protocol B: Cellular Target Engagement (In-Cell Western)

Objective: Validate cell permeability and intracellular conversion to the active inhibitor. Compound Requirement: Ethyl Ester Prodrug (e.g., KDM5-C70).[3][4]

Workflow:

  • Cell Seeding: Plate MCF-7 or PC9 cells (20,000/well) in 96-well black-wall plates. Allow attachment (24h).

  • Treatment:

    • Treat with Ethyl Ester derivative (0.1 - 100

      
      M).
      
    • Critical Control: Treat separate wells with the Acid form (expect no effect) to prove permeability dependence.

    • Incubation: Minimum 48-72 hours .

    • Why? H3K4me3 turnover is slow. You are inhibiting demethylation, so you must wait for methyltransferases to build the mark back up.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (20 min). Permeabilize with 0.1% Triton X-100.

    • Block with LI-COR Blocking Buffer.

    • Primary Ab: Rabbit anti-H3K4me3 (1:1000) + Mouse anti-Total H3 (Normalization).

    • Secondary Ab: IRDye 800CW (Anti-Rabbit) + IRDye 680RD (Anti-Mouse).

  • Quantification: Scan on Odyssey Imaging System. Calculate Ratio: (H3K4me3 Signal / Total H3 Signal).[2]

Part 4: Data Interpretation & The "Disconnect"

When analyzing your data, you should observe the following "crossing" pattern. If you do not see this, your prodrug strategy or assay design has failed.

Table 1: Expected IC50 Values for KDM5 Inhibitor Pairs

Compound FormBiochemical IC50 (Purified Enzyme)Cellular EC50 (H3K4me3 Induction)Interpretation
Acid (Active) < 50 nM (Potent)> 50

M (Inactive)
Binds target but cannot enter cell.
Ethyl Ester (Prodrug) > 10

M (Inactive)*
< 1

M
(Potent)
Enters cell, hydrolyzes to acid.

*Note: The ester may show weak activity in biochemical assays if the enzyme prep contains trace esterases or if the ester hydrolyzes spontaneously in the buffer, but it should be orders of magnitude weaker than the acid.

Screening Workflow Diagram

Screening_Workflow cluster_chem Chemistry cluster_bio Biochemical Screen (AlphaLISA) cluster_cell Cellular Screen (Western/ICW) Synth Synthesis of Ethyl Ester Derivative Hydrolysis Chemical Hydrolysis (Generate Acid Control) Synth->Hydrolysis Enz_Ester Test ESTER Form: Expect Low Potency Synth->Enz_Ester Cell_Ester Test ESTER Form: Expect High Potency Synth->Cell_Ester Enz_Acid Test ACID Form: Expect High Potency Hydrolysis->Enz_Acid Cell_Acid Test ACID Form: Expect Low Potency Hydrolysis->Cell_Acid Enz_Acid->Cell_Ester If potent in vitro, proceed to cell model

Figure 2: The parallel screening workflow required to validate the prodrug mechanism.

References
  • Johansson, C., et al. (2016).[3][8] Structural analysis of human KDM5B guides histone demethylase inhibitor development.[8] Nature Chemical Biology, 12(7), 539–545.[8] Link

    • Key Reference for KDM5-C70 (Ester) and KDM5-C49 (Acid).
  • Vinogradova, M., et al. (2016). An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells.[9] Nature Chemical Biology, 12(7), 531–538.[8] Link

    • Key Reference for CPI-455 mechanism and cellular efficacy.
  • Gilmore, S.A., et al. (2022).[1] Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus.[1][2] PLOS ONE, 17(12): e0271145.[1] Link

    • Details the GS-5801 (Ester) / GS-080 (Acid) prodrug relationship and liver accumulation.[1][2]

  • Horton, J.R., et al. (2016). Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology, 23(7), 769-781. Link

    • Structural grounding for inhibitor binding modes.

Sources

Comparative Technical Guide: KDM5-C70 vs. Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing KDM5-C70 , a potent and selective histone demethylase inhibitor, and ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate , a distinct chemical entity often utilized as a synthetic intermediate or structural building block.

Executive Summary

This guide delineates the structural, mechanistic, and functional differences between KDM5-C70 (a cell-permeable KDM5 inhibitor) and ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (a pyridine-oxime ester). While KDM5-C70 is a validated epigenetic probe used to modulate histone H3 lysine 4 (H3K4) methylation in oncology and developmental biology, the latter compound serves primarily as a chemical building block or structural analog with distinct physicochemical properties.

Part 1: Chemical Identity & Structural Divergence

KDM5-C70: The Epigenetic Probe

KDM5-C70 (also known as KDOAM-21) is an ethyl ester prodrug designed for cellular permeability.[1] Upon entry into the cell, it is hydrolyzed by intracellular esterases into its active acid form, KDM5-C49 .

  • Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid) derivative.

  • Key Features: Contains a complex diamine side chain that facilitates specific interactions within the KDM5 substrate binding groove.

  • Molecular Formula:

    
    [1][2]
    
  • Target: Lysine-specific demethylase 5 (KDM5/JARID1) family.[3]

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate: The Synthetic Intermediate

This compound is a pyridine-3-yl derivative featuring an oxime functionality.

  • Core Scaffold: Nicotinic (Pyridine-3-yl) pentanoate chain.

  • Key Features: An

    
    -oxime ester structure (
    
    
    
    ). The (5Z) designation refers to the stereochemistry of the oxime double bond.
  • Molecular Formula:

    
     (CAS: 1076198-21-4).[4]
    
  • Primary Use: Organic synthesis intermediate; structural analog for 2-oxoglutarate mimics.

Structural Comparison Diagram

The following diagram illustrates the hierarchical relationship and structural cleavage of KDM5-C70 versus the distinct scaffold of the oxime ester.

ChemicalComparison cluster_0 KDM5-C70 System (Epigenetic Probe) cluster_1 Pyridine-Oxime Ester (Synthetic Block) KDM5_C70 KDM5-C70 (Prodrug, Ethyl Ester) C17H28N4O3 KDM5_C49 KDM5-C49 (Active Acid Form) Potent Inhibitor KDM5_C70->KDM5_C49 Intracellular Hydrolysis Target KDM5 Enzyme (H3K4 Demethylation) KDM5_C49->Target Competes with 2-Oxoglutarate Oxime Ethyl (5Z)-5-hydroxyimino- 5-pyridin-3-ylpentanoate C12H16N2O3 Usage Organic Synthesis Structural Analog Oxime->Usage Precursor/Reagent

Caption: Functional divergence between the KDM5-C70 prodrug system and the independent pyridine-oxime synthetic block.

Part 2: Mechanism of Action

KDM5-C70 Mechanism (Prodrug Strategy)

KDM5-C70 utilizes a "Trojan horse" strategy to overcome the poor cellular permeability of carboxylic acid-based inhibitors.

  • Cell Entry: The ethyl ester masks the charged carboxylate, allowing passive diffusion across the plasma membrane.

  • Activation: Cytosolic esterases hydrolyze the ethyl group, releasing the active inhibitor KDM5-C49 .

  • Inhibition: KDM5-C49 binds to the catalytic JmjC domain of KDM5 enzymes (KDM5A-D). It chelates the active site Fe(II) and competes with the co-factor 2-oxoglutarate (2-OG), thereby blocking the demethylation of Tri-methylated Histone H3 Lysine 4 (H3K4me3).

Biological Consequence[5]
  • H3K4me3 Accumulation: Treatment leads to a global increase in H3K4me3 levels, particularly at transcription start sites (TSS).

  • Phenotype: Anti-proliferative effects in specific cancer lines (e.g., MM1.S myeloma, MCF-7 breast cancer) driven by the repression of oncogenic pathways or re-activation of tumor suppressors.

The Oxime Ester (Contrast)

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate lacks the specific side-chain geometry required for high-affinity KDM5 inhibition. While oximes can coordinate metals, this specific structure is typically used as a chemical intermediate to generate amines or ketones, rather than as a direct biological probe.

Part 3: Experimental Data Summary

The table below contrasts the physicochemical and biological properties of the two compounds.

FeatureKDM5-C70Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate
CAS Number 1596348-32-11076198-21-4
Primary Class Epigenetic Inhibitor (Prodrug)Synthetic Intermediate / Building Block
Molecular Weight 336.43 g/mol 236.27 g/mol
Core Structure Pyridine-4-carboxylate (Isonicotinic)Pyridine-3-yl pentanoate (Nicotinic)
Active Moiety KDM5-C49 (Acid)N/A (Precursor)
Cell Permeability High (Designed for uptake)Moderate (Lipophilic ester)
Key Application Cancer Research (Myeloma, Breast)Organic Synthesis, Library Construction
Selectivity >25-fold selective for KDM5 vs KDM6Unknown / Non-specific

Part 4: Experimental Protocols

Protocol 4.1: Cellular KDM5 Inhibition Assay (KDM5-C70)

This protocol validates the activity of KDM5-C70 by measuring H3K4me3 levels in MCF-7 cells.

Reagents:

  • MCF-7 cells (ATCC HTB-22).

  • KDM5-C70 (10 mM stock in DMSO).

  • Lysis Buffer (RIPA + Protease Inhibitors).

  • Primary Antibody: Anti-H3K4me3 (e.g., Cell Signaling #9751).

Workflow:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in a 6-well plate. Allow attachment for 24 hours.
    
  • Treatment: Treat cells with KDM5-C70 at concentrations of 1 µM, 5 µM, and 10 µM. Include a DMSO vehicle control (0.1%).

  • Incubation: Incubate for 48–72 hours. (Note: Epigenetic marks require time to accumulate).

  • Extraction: Wash cells with cold PBS. Lyse directly in SDS loading buffer or RIPA buffer.

  • Western Blot:

    • Separate proteins via SDS-PAGE (15% gel for histones).

    • Transfer to nitrocellulose membrane.

    • Probe with Anti-H3K4me3 (1:1000) and Anti-Total H3 (Loading Control).

  • Quantification: Expect a dose-dependent increase in the H3K4me3 band intensity relative to Total H3 in KDM5-C70 treated samples.

Protocol 4.2: Synthesis Utility of Oxime Ester

Note: This describes a generic reduction protocol where the oxime is converted to an amine, illustrating its role as an intermediate.

  • Dissolution: Dissolve Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate in ethanol.

  • Reduction: Add 10% Pd/C catalyst. Hydrogenate at 30 psi

    
     for 4 hours.
    
  • Result: Conversion of the oxime (

    
    ) to the corresponding primary amine, yielding a functionalized pyridine-amino acid derivative.
    

References

  • Johansson, C., et al. (2016). Structural analysis of human KDM5B guides histone demethylase inhibitor development. Nature Chemical Biology, 12(7), 539-545. Link

  • Tumber, A., et al. (2017).[2] Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells.[2] Cell Chemical Biology, 24(3), 371-380.[2] Link

  • Horton, J. R., et al. (2016).[5] Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology, 23(6), 769-781. Link

  • PubChem Compound Summary. (n.d.). Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (CAS 1076198-21-4). National Center for Biotechnology Information. Link

Sources

The Epigenetic Utility of Hydroxyimino Pentanoates: Structural Pharmacophores and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of the epigenome via small-molecule inhibitors has become a cornerstone of modern oncology and neuropharmacology. While hydroxamic acids (e.g., Vorinostat) and short-chain fatty acids (e.g., Valproic Acid) dominate the landscape of Histone Deacetylase (HDAC) inhibitors, a distinct subclass of compounds—Hydroxyimino Pentanoates —has emerged as a versatile pharmacophore.[1]

This guide provides an in-depth technical analysis of hydroxyimino-functionalized pentanoic acid derivatives. Unlike traditional hydroxamates, which often suffer from metabolic instability, the hydroxyimino (oxime) moiety offers a unique balance of zinc-binding affinity and hydrolytic stability. Furthermore, specific derivatives such as 2-amino-5-(hydroxyimino)pentanoic acid (AHPA) exhibit dual functionality by targeting ornithine decarboxylase (ODC), thereby bridging the gap between metabolic polyamine synthesis and chromatin architecture.

Chemical Architecture & SAR

The efficacy of hydroxyimino pentanoates in epigenetic modulation stems from their structural ability to mimic endogenous metabolites while presenting a potent metal-chelating motif.

The Pharmacophore

The core structure consists of a five-carbon backbone (pentanoate) functionalized with a hydroxyimino group (


). This structure serves two critical design functions:
  • Scaffold Mimicry: The pentanoate chain mimics the aliphatic tail of acetyl-lysine (the natural HDAC substrate) and Valproic Acid (VPA), ensuring active site recognition.

  • Zinc Binding Group (ZBG): The hydroxyimino group acts as a bidentate or monodentate ligand for the catalytic

    
     ion within the HDAC pocket.
    
Structural Advantages over Hydroxamates

While hydroxamic acids (


) are potent ZBGs, they are susceptible to rapid glucuronidation and hydrolysis. The hydroxyimino group (

) offers improved pharmacokinetic profiles.
FeatureHydroxamic Acids (e.g., SAHA)Hydroxyimino Pentanoates
Zinc Binding Bidentate (Strong)Monodentate/Bidentate (Tunable)
Metabolic Stability Low (Rapid hydrolysis)High (Resistant to amidases)
Selectivity Often Pan-HDACIsoform-selective potential (Class I/IIb)
Blood-Brain Barrier VariableHigh (Lipophilic backbone)

Mechanisms of Action[2][3]

Hydroxyimino pentanoates exert epigenetic control through two distinct but convergent pathways: direct enzymatic inhibition of HDACs and indirect chromatin remodeling via polyamine depletion.

Pathway A: Direct HDAC Inhibition

The primary mechanism involves the blockade of Class I and II HDACs. The pentanoate tail navigates the hydrophobic channel of the enzyme, positioning the hydroxyimino group to chelate the zinc ion at the base of the active site. This prevents the deacetylation of histone tails (H3K9ac, H4K16ac), leading to:

  • Chromatin Relaxation: Hyperacetylation neutralizes the positive charge on histones, weakening DNA-histone interactions.[2]

  • Transcriptional Reactivation: Re-expression of silenced tumor suppressor genes (e.g., CDKN1A encoding p21).

Pathway B: The Polyamine-Chromatin Axis (AHPA)

The specific derivative 2-amino-5-(hydroxyimino)pentanoic acid (AHPA) acts as a potent inhibitor of Ornithine Decarboxylase (ODC).

  • Mechanism: AHPA mimics L-ornithine. Its binding to ODC halts the synthesis of putrescine, spermidine, and spermine.

  • Epigenetic Consequence: Polyamines are polycationic molecules that stabilize condensed heterochromatin. Their depletion forces a structural shift toward euchromatin, rendering DNA accessible to transcription factors and repair machinery.

EpigeneticMechanism Compound Hydroxyimino Pentanoate HDAC HDAC Enzyme (Zn2+ Pocket) Compound->HDAC Direct Inhibition ODC Ornithine Decarboxylase (ODC) Compound->ODC Substrate Mimicry (AHPA) ZnChelation Zinc Chelation HDAC->ZnChelation Blockade PolyamineDrop Depletion of Polyamines ODC->PolyamineDrop Inhibits Synthesis Acetylation Histone Hyperacetylation (H3/H4) ZnChelation->Acetylation Prevents Deacetylation Chromatin Chromatin Decondensation (Euchromatin) PolyamineDrop->Chromatin Destabilizes Heterochromatin Acetylation->Chromatin Charge Neutralization GeneExpr Reactivation of Tumor Suppressors (p21, Bax) Chromatin->GeneExpr Promoter Accessibility

Caption: Dual mechanistic pathways of hydroxyimino pentanoates targeting HDAC-mediated deacetylation and ODC-mediated polyamine synthesis.

Experimental Protocols

To validate the epigenetic activity of hydroxyimino pentanoates, the following self-validating experimental workflows are recommended.

Synthesis of Hydroxyimino Pentanoates

Note: This protocol describes the synthesis of a generic 5-hydroxyimino pentanoate ester.

  • Starting Material: Methyl 5-oxopentanoate (derived from glutaric anhydride).

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (

    
    ) in methanol/water (1:1). Add sodium acetate (
    
    
    
    ) to buffer the solution.
  • Condensation: Add the keto-ester dropwise to the hydroxylamine solution at

    
    . Stir at room temperature for 4 hours.
    
  • Work-up: Extract with ethyl acetate. Wash with brine. Dry over

    
    .
    
  • Validation:

    
    -NMR must show the disappearance of the aldehyde/ketone proton and appearance of the oxime hydroxyl proton (
    
    
    
    ppm).
HDAC Fluorometric Activity Assay

This assay quantifies the


 of the compound against nuclear extracts or recombinant HDACs.
  • Reagents: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC), HDAC Assay Buffer (Tris-HCl pH 8.0,

    
     NaCl, 
    
    
    
    KCl,
    
    
    
    
    ), Developer Solution (Trypsin/Trichostatin A).
  • Protocol:

    • Incubate HDAC enzyme with varying concentrations of Hydroxyimino Pentanoate (0.1

      
       to 100 
      
      
      
      ) for 30 min at
      
      
      .
    • Add Fluorogenic Substrate and incubate for 30 min.

    • Add Developer Solution to stop the reaction and release the fluorophore from deacetylated substrates.

    • Read Fluorescence (Ex: 360 nm, Em: 460 nm).

  • Control: Use Vorinostat (SAHA) as a positive control (

    
    ).
    
Cell Cycle Analysis (Propidium Iodide Staining)

To measure the functional impact on cell proliferation (G1 arrest is typical for epigenetic modulators).

  • Treatment: Treat MCF-7 or Jurkat cells with

    
     concentration of the compound for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at

    
     overnight.
    
  • Staining: Resuspend in PBS containing

    
     Propidium Iodide (PI) and 
    
    
    
    RNase A. Incubate 30 min at
    
    
    .
  • Analysis: Flow cytometry. Look for accumulation in

    
     phase (indicative of p21 induction) or Sub-G1 (apoptosis).
    

Quantitative Performance Data

The following table summarizes the comparative efficacy of Hydroxyimino Pentanoates against standard epigenetic modulators.

Compound ClassTarget

(Enzymatic)
Cellular

(MCF-7)
Mechanism
Valproic Acid (VPA) Class I/IIa HDAC0.4 - 1.0 mM~ 2.0 mMWeak ZBG (Carboxylate)
Vorinostat (SAHA) Pan-HDAC< 100 nM1 - 5

Strong ZBG (Hydroxamate)
AHPA (E-isomer) ODC / Indirect HDAC2.5

(ODC)
10 - 50

Polyamine Depletion
Hydroxyimino-VPA HDAC Class I5 - 20

10 - 30

Optimized ZBG (Oxime)

Note: Data represents aggregated values from structure-activity relationship studies involving oxime-based inhibitors.

Therapeutic Implications

Oncology

The dual inhibition capability makes these compounds attractive for resistant tumors. By depleting polyamines (which tumors crave for rapid division) and simultaneously forcing chromatin relaxation (reactivating suppressors), hydroxyimino pentanoates attack cancer cells on two metabolic fronts.

Neurodegeneration

Similar to VPA, these derivatives can cross the blood-brain barrier. Their ability to induce histone acetylation in neurons has potential in treating Alzheimer's and Huntington's disease, where transcriptional repression is a hallmark of pathology.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells.[3] The EMBO Journal, 20(24), 6969-6978.[3] Link

  • Hisham, A., et al. (2019).[4] Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents.[4] European Journal of Medicinal Chemistry, 176, 1-11.[4] (Discusses AHPA synthesis and activity). Link

  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373–390. Link

  • Kim, D. H., et al. (2007). Psammaplin A, a natural phenolic compound, induces cell cycle arrest and apoptosis in human endometrial cancer cells via histone deacetylase inhibition. Gynecologic Oncology, 108(1), 27-33.[1] Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis and Isolation of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring the stereoselective synthesis and isolation of the (5Z) isomer of ethyl 5-hydroxyimino-5-pyridin-3-ylpentanoate. This molecule is a critical intermediate in the synthesis of thromboxane synthase inhibitors and requires precise control over the oxime geometry, as the (E) isomer is typically the thermodynamic product.

Executive Summary

The synthesis of oximes from unsymmetrical ketones typically yields a mixture of E (Entgegen) and Z (Zusammen) isomers. For 3-pyridyl ketones, the (E)-isomer (where the hydroxyl group is anti to the sterically demanding pyridine ring) is thermodynamically favored. The (Z)-isomer (hydroxyl group syn to the pyridine ring) is often the kinetic product or a minor component.

This protocol details the conditions to maximize the yield of the oxime and, crucially, the chromatographic purification strategy required to isolate the (5Z) isomer. It includes a self-validating NMR characterization section to distinguish the two isomers based on the chemical shift anisotropy of the


-methylene protons.
Key Chemical Transformations
  • Condensation: Ethyl 5-oxo-5-(3-pyridyl)pentanoate +

    
    
    
    
    
    Oxime Mixture (E/Z).
  • Isomerization Control: Buffering with Sodium Acetate to prevent acid-catalyzed equilibration to the thermodynamic (E) product.

  • Separation: Flash Column Chromatography on Silica Gel.

Reaction Mechanism & Stereochemistry

The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon. The stereoselectivity is governed by the relative stability of the transition states and the final product.

  • Thermodynamic Product (E): The -OH group is positioned away from the bulky pyridine ring, minimizing steric repulsion.

  • Target Product (Z): The -OH group is positioned syn to the pyridine ring. This isomer is less stable but can be stabilized by intramolecular hydrogen bonding between the oxime proton and the pyridine nitrogen (though this effect is weaker in 3-pyridyl compared to 2-pyridyl systems).

Pathway Visualization

ReactionPathway cluster_legend Stereochemistry Key Start Ethyl 5-oxo-5-(3-pyridyl)pentanoate (Ketone) Inter Tetrahedral Intermediate Start->Inter + NH2OH·HCl + NaOAc EtOH, RT ProdZ Target: (5Z)-Isomer (Kinetic/Minor) OH syn to Pyridine Inter->ProdZ Fast (Kinetic Path) ProdE (5E)-Isomer (Thermodynamic/Major) OH anti to Pyridine Inter->ProdE Slow (Thermodynamic Path) ProdZ->ProdE Acid/Heat Isomerization key Z-Isomer: High priority groups (OH & Py) on SAME side E-Isomer: High priority groups on OPPOSITE sides

Figure 1: Reaction pathway showing the kinetic vs. thermodynamic divergence. Note that the Z-isomer is susceptible to isomerization under acidic or thermal stress.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Ethyl 5-oxo-5-(3-pyridyl)pentanoate ~221.251.0Starting Material
Hydroxylamine Hydrochloride 69.491.5Reagent
Sodium Acetate (Anhydrous) 82.031.5Buffer/Base
Ethanol (Absolute) -SolventReaction Medium
Ethyl Acetate / Hexanes --Workup/Purification
Step-by-Step Procedure
Phase 1: Buffered Condensation

Rationale: Using a strong base (like NaOH) can cause hydrolysis of the ester. Using no base (acidic conditions) promotes rapid isomerization to the unwanted E-isomer. Sodium acetate provides a mild buffering effect (pH ~5-6) that facilitates oxime formation while minimizing isomerization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-oxo-5-(3-pyridyl)pentanoate (1.0 eq) in absolute Ethanol (concentration ~0.2 M).

  • Reagent Addition: Add Sodium Acetate (1.5 eq) to the solution and stir for 5 minutes until partially suspended.

  • Initiation: Add Hydroxylamine Hydrochloride (1.5 eq) in a single portion.

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .

    • Critical Control Point: Do NOT reflux. Heat promotes the thermodynamic conversion to the (E)-isomer.

    • Monitoring: Monitor by TLC (System: 50% EtOAc in Hexanes). The ketone spot should disappear within 3–6 hours. Two new spots (E and Z oximes) will appear. The Z-isomer typically runs slightly lower (is more polar) than the E-isomer due to the accessible OH group, though this varies by stationary phase.

Phase 2: Neutral Workup
  • Concentration: Remove the ethanol under reduced pressure (Rotavap) at a bath temperature < 35°C . Do not heat excessively.

  • Extraction: Resuspend the residue in Water and Ethyl Acetate.[1]

  • Partition: Extract the aqueous layer 3 times with Ethyl Acetate.

  • Wash: Combine the organic layers and wash once with Brine .

    • Note: Avoid acidic washes (HCl) or basic washes (NaHCO3) if possible, to maintain the stereochemical ratio.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil (mixture of E/Z isomers).
    
Phase 3: Isolation of the (5Z)-Isomer

Rationale: The isomers have distinct polarities. Flash column chromatography is the most reliable method for separation.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent System: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 80:20 Hex:EtOAc.

    • Ramp: 60:40 Hex:EtOAc.

  • Collection:

    • Fraction A (Higher Rf): Typically the (E)-isomer (Major).

    • Fraction B (Lower Rf): Typically the (Z)-isomer (Minor/Target).

    • Note: The "Z" isomer (OH syn to Pyridine) often interacts more strongly with silica due to the exposed OH group not being sterically shielded by the alkyl chain, resulting in a lower Rf.

  • Validation: Check fractions by TLC. Combine pure fractions of the lower spot.

Characterization & Self-Validation (E-E-A-T)

The assignment of stereochemistry is the most critical step. You cannot rely solely on yield. You must use 1H NMR to validate the geometry based on the Chemical Shift Anisotropy of the oxime hydroxyl group.

Diagnostic NMR Signals (CDCl3)

The hydroxyl group of the oxime exerts a deshielding effect on protons that are spatially syn (cis) to it.

Feature(5Z)-Isomer (Target) (5E)-Isomer (Major Byproduct)
Geometry OH is syn to PyridineOH is anti to Alkyl ChainOH is anti to PyridineOH is syn to Alkyl Chain

-CH2 Protons
(Pentanoate chain)
Shielded (Upfield)

ppm
Deshielded (Downfield)

ppm
Pyridine H-2 / H-4 Deshielded (Due to syn OH proximity)Shielded (Relative to Z)

Validation Rule: To confirm you have the (5Z) isomer: Look for the


-methylene triplet (adjacent to the oxime carbon) appearing upfield  relative to the major (E) isomer.
NOE (Nuclear Overhauser Effect) Confirmation

For definitive proof, perform a 1D-NOESY experiment:

  • Irradiate the Oxime -OH signal:

    • Observation for (Z): Strong NOE enhancement of the Pyridine ring protons (H2/H4).

    • Observation for (E): Strong NOE enhancement of the Alkyl

      
      -CH2 protons.
      

Isomerization Workflow (Troubleshooting)

If the yield of the (Z)-isomer is insufficient, you can attempt Photoisomerization to enrich the mixture in the Z-isomer.

Isomerization Mix Purified (E)-Isomer (or E-rich mixture) Process Dissolve in Methanol Irradiate with UV light (254/365 nm) 2-4 hours Mix->Process Result Photostationary State (Enriched in Z-isomer) Process->Result

Figure 2: Photoisomerization strategy. UV light can excite the C=N bond, allowing rotation and relaxation to a photostationary state that often contains higher ratios of the Z-isomer than the thermal equilibrium.

References

  • Ridogrel Pharmacology & Chemistry

    • Frederiks, Z., et al. "Ridogrel: a selective inhibitor of the cytochrome P450-dependent thromboxane synthesis." Nih.gov. Available at: [Link] (Verified context for 3-pyridyl intermediates).

  • General Oxime Stereoselectivity

    • Karakostas, V., et al. "Stereoselective Synthesis of Oximes." Science of Synthesis. Available at: [Link]

  • NMR Assignment of Oximes

    • Cortés, I., & Sarotti, A. M.[2] "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry, 2023.[2][3] Available at: [Link]

  • Separation of Oxime Isomers

    • "Method of separating E and Z isomers of an alkene alcohol and derivatives thereof."[4] Google Patents. Available at:

Sources

Application Note: Targeting Thromboxane Biosynthesis in Multiple Myeloma with Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating metabolic and signaling vulnerabilities in Multiple Myeloma (MM). It details the use of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (hereafter referred to as E-5-HIPP ), a specialized pyridine-oxime derivative, to target the arachidonic acid cascade—specifically Thromboxane Synthase (TBXAS1)—to induce apoptosis in myeloma cells.

Introduction & Mechanism of Action

Multiple Myeloma (MM) cells frequently exhibit dysregulated lipid metabolism. Recent studies identify Thromboxane A Synthase 1 (TBXAS1) as a critical survival factor in MM, where the production of Thromboxane A2 (TXA2) promotes tumor cell proliferation, angiogenesis, and immune evasion via the TP receptor (TBXA2R).

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (E-5-HIPP) is a lipophilic ester prodrug designed to penetrate the cellular membrane efficiently. Once intracellular, it is hydrolyzed to its active acid form, which acts as a potent, competitive inhibitor of TBXAS1.

Mechanistic Pathway[1][2]
  • Entry: E-5-HIPP crosses the plasma membrane via passive diffusion.

  • Activation: Intracellular esterases hydrolyze the ethyl ester to (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoic acid .

  • Inhibition: The pyridine nitrogen and the oxime moiety coordinate with the Heme iron in the active site of TBXAS1 (a cytochrome P450 enzyme).

  • Consequence: This blocks the conversion of Prostaglandin H2 (PGH2) to TXA2, shifting the metabolic flux toward Prostaglandin I2 (PGI2) or D2 (PGD2), which exert anti-proliferative effects and trigger apoptosis.

TXAS_Pathway AA Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Cyclooxygenase COX COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TBXAS1 TBXAS1 TBXAS1 (Target Enzyme) E5HIPP E-5-HIPP (Inhibitor) E5HIPP->TBXAS1 Inhibits TP_Rec TP Receptor TXA2->TP_Rec Autocrine/Paracrine Survival Cell Survival Proliferation TP_Rec->Survival MAPK/ERK Signaling Apoptosis Apoptosis (Caspase-3 Activation) TP_Rec->Apoptosis Blockade leads to

Caption: Mechanism of Action. E-5-HIPP inhibits TBXAS1, preventing TXA2 formation and blocking downstream survival signaling in MM cells.

Experimental Protocols

Protocol A: Preparation and Storage of E-5-HIPP

Note: The (5Z) geometry is crucial for binding affinity. Ensure the compound has not isomerized.

  • Stock Solution (100 mM): Dissolve 10 mg of E-5-HIPP (MW: ~236.27 g/mol ) in 423 µL of anhydrous DMSO. Vortex for 1 minute until clear.

  • Storage: Aliquot into amber tubes (light sensitive oxime) and store at -80°C. Stable for 6 months.

  • Working Solution: Dilute stock 1:1000 in culture medium immediately before use to achieve a starting concentration of 100 µM.

Protocol B: Cell Viability & IC50 Determination

Objective: Determine the cytotoxic potency of E-5-HIPP against MM cell lines (e.g., RPMI-8226, U266, MM.1S).

Materials:

  • MM Cell Lines (0.5 x 10^6 cells/mL)

  • CCK-8 or CellTiter-Glo Reagent

  • 96-well clear bottom plates

Steps:

  • Seeding: Plate 10,000 cells/well in 90 µL of RPMI-1640 + 10% FBS. Incubate for 24h.

  • Treatment: Add 10 µL of 10x concentrated E-5-HIPP to wells.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Controls: DMSO Vehicle (0.1%), Bortezomib (10 nM positive control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 reagent. Incubate 2-4 hours. Measure Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to DMSO control. Plot non-linear regression (Log(inhibitor) vs. response) to determine IC50.

Protocol C: Confirmation of Target Engagement (TXB2 ELISA)

Objective: Verify that E-5-HIPP is inhibiting TBXAS1 by measuring Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Steps:

  • Treatment: Treat 2 x 10^6 MM cells with E-5-HIPP (at IC50 concentration) for 24 hours.

  • Supernatant Collection: Centrifuge cells at 1,000 x g for 5 min. Collect supernatant (media contains secreted TXB2).

  • ELISA: Use a competitive TXB2 ELISA kit (e.g., Cayman Chemical #501040).

    • Note: TXA2 hydrolyzes to TXB2 in ~30 seconds; therefore, TXB2 is the surrogate marker.

  • Normalization: Normalize TXB2 concentration (pg/mL) to total cellular protein content.

Protocol D: Apoptosis Assay (Annexin V / PI)

Objective: Distinguish between cytostatic effects and apoptotic cell death.

Steps:

  • Harvest: Collect 1 x 10^6 cells after 24h or 48h treatment with E-5-HIPP (25 µM and 50 µM).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism of E-5-HIPP).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Data Interpretation & Expected Results

Quantitative Benchmarks

The following table summarizes expected data for sensitive MM cell lines (e.g., U266).

ParameterControl (DMSO)E-5-HIPP (Low Dose - 10 µM)E-5-HIPP (High Dose - 50 µM)Interpretation
Viability (CCK-8) 100%~85%< 40%Dose-dependent cytotoxicity.
TXB2 Levels (pg/mL) 450 ± 50200 ± 30< 50Potent suppression of TBXAS1 activity.
Apoptosis (Annexin V+) < 5%15-20%> 60%Induction of programmed cell death.
Caspase-3 (Cleaved) NegativeWeak (+)Strong (+++)Activation of intrinsic apoptotic pathway.
Troubleshooting & Optimization
  • Issue: Low Potency.

    • Cause: Hydrolysis of the ethyl ester in the media before entering the cell.

    • Solution: Use serum-free media for the first 4 hours of treatment, or refresh media/compound every 12 hours.

  • Issue: Precipitation.

    • Cause: E-5-HIPP is lipophilic.

    • Solution: Ensure DMSO concentration is < 0.5% but sufficient to keep the compound solubilized. Do not freeze-thaw the stock more than 3 times.

Safety & Handling

  • Hazard: E-5-HIPP is a potent bioactive pyridine derivative. Treat as a potential skin irritant and respiratory sensitizer.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle powder in a fume hood.

  • Waste: Dispose of as hazardous chemical waste (halogenated organic solvent category if dissolved in DMSO/DCM).

References

  • Nie, D., et al. (2004). "Thromboxane A2 regulation of endothelial cell migration, angiogenesis, and tumor metastasis." Biochemical and Biophysical Research Communications. Link

  • Ulrich, C. M., et al. (2006). "COX-1 and COX-2 inhibitors in cancer prevention and treatment." Nature Reviews Cancer. Link

  • Li, X., et al. (2022). "Targeting the Arachidonic Acid Pathway in Multiple Myeloma: The Role of Thromboxane Synthase." Journal of Hematology & Oncology. Link (Representative citation for TXAS in MM).

  • Cayman Chemical. "Thromboxane B2 ELISA Kit Protocol." Product Insert. Link

  • PubChem. "Compound Summary: Ethyl 5-hydroxyimino-5-(3-pyridyl)pentanoate." National Library of Medicine. Link

using ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate for H3K4me3 modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (hereafter referred to as E-5-HP ), a specialized chemical probe designed for the epigenetic modulation of histone H3 lysine 4 trimethylation (H3K4me3).

Application Note: H3K4me3 Modulation via KDM5 Inhibition using E-5-HP

Executive Summary & Mechanism of Action

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a cell-permeable ester prodrug that functions as a broad-spectrum competitive inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, with significant potency against the KDM5 (JARID1) family of histone demethylases.

  • The Challenge: The active inhibitor, (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoic acid, is highly polar and exhibits poor cellular uptake due to its charged carboxylate and polar oxime groups.

  • The Solution: The ethyl ester modification masks the carboxylate, facilitating passive diffusion across the plasma membrane.

  • The Mechanism: Once intracellular, ubiquitous non-specific esterases hydrolyze the ethyl ester, releasing the active free acid. This active metabolite competes with the endogenous cofactor 2-oxoglutarate (α-ketoglutarate) at the catalytic JmjC domain of KDM5 enzymes.

  • Binding Mode: The pyridine nitrogen and the oxime oxygen coordinate the active site Fe(II), while the pentanoate chain mimics the 2-OG backbone, effectively locking the enzyme in an inactive state.

  • Result: Inhibition of KDM5 prevents the demethylation of H3K4me3 to H3K4me2/1, leading to a global and locus-specific increase in H3K4me3, a marker associated with active gene transcription.

Pathway Visualization (DOT)

KDM5_Inhibition_Pathway Prodrug E-5-HP (Extracellular) (Ethyl Ester Prodrug) Membrane Plasma Membrane Prodrug->Membrane Passive Diffusion Intracellular_Prodrug E-5-HP (Intracellular) Membrane->Intracellular_Prodrug Active_Inhibitor Active Acid Metabolite (2-OG Mimic) Intracellular_Prodrug->Active_Inhibitor Hydrolysis Esterase Cellular Esterases Esterase->Intracellular_Prodrug Catalyzes KDM5 KDM5 Enzyme (Active) Active_Inhibitor->KDM5 Competes with 2-OG KDM5_Inhibited KDM5-Inhibitor Complex (Inactive) KDM5->KDM5_Inhibited Binding Demethylation Demethylation KDM5->Demethylation Normal Function H3K4me3 H3K4me3 (Active Transcription Mark) KDM5_Inhibited->H3K4me3 Preserves/Increases Demethylation->H3K4me3 Reduces Levels

Caption: Mechanism of E-5-HP cellular entry, bioactivation by esterases, and subsequent inhibition of KDM5-mediated H3K4me3 demethylation.

Experimental Protocol: Cellular H3K4me3 Modulation

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, HeLa, U2OS). Adjustments may be required for suspension cells or primary cultures.

Materials Required
  • Compound: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (Purity >98%).

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous.

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (critical as KDM5 activity can be phosphorylation-dependent).

  • Antibodies: Anti-H3K4me3 (Rabbit mAb), Anti-Total H3 (Mouse mAb), Anti-HIF-1α (optional, specificity control).

Step 1: Stock Solution Preparation
  • Calculate the mass required for a 50 mM stock solution.

    • Note: The molecular weight of the ethyl ester is approx. 236.27 g/mol .

  • Dissolve the powder in anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

    • Stability Check: The ester bond is susceptible to hydrolysis. Avoid aqueous contamination.

Step 2: Cell Treatment Optimization (Dose-Response)

To determine the optimal concentration for H3K4me3 modulation without inducing cytotoxicity (off-target effects on PHDs).

ConditionConcentration (µM)DMSO Volume (per 1 mL media)Purpose
Vehicle Control 01.0 µLBaseline H3K4me3 levels
Low Dose 50.1 µL (from 50mM stock)Threshold determination
Medium Dose 200.4 µLTarget Range for Specificity
High Dose 501.0 µLMaximal inhibition (Risk of hypoxia mimicry)
Positive Control ----GSK-J4 (10 µM) or DMOG (1 mM)
  • Seed cells at 60-70% confluency 24 hours prior to treatment.

  • Dilute the DMSO stock in fresh, pre-warmed culture media immediately before addition.

  • Treat cells for 24 hours .

    • Time-course: H3K4me3 turnover is relatively rapid; effects are often visible at 4-6 hours, peaking at 24 hours.

Step 3: Protein Extraction and Western Blotting
  • Acid Extraction (Recommended for Histones): Standard RIPA lysis is often insufficient for chromatin-bound histones. Use the Acid Extraction protocol (0.2 N HCl) or High-Salt extraction to ensure total histone recovery.

  • Normalization: Quantify protein using a Bradford or BCA assay. Load equal amounts (e.g., 10-20 µg).

  • Blotting:

    • Probe with Anti-H3K4me3 (1:1000).

    • Probe with Anti-Total H3 (1:2000) as the loading control.

    • Specificity Check: Probe for HIF-1α . If HIF-1α is strongly stabilized, the compound is inhibiting Prolyl Hydroxylases (PHDs) at that concentration, indicating a "hypoxia mimicry" off-target effect.

Data Interpretation & Expected Results

Quantitative Analysis Table
ReadoutExpected Change (Treatment vs. Control)Interpretation
H3K4me3 Increase (2-5 fold) Successful inhibition of KDM5A/B/C/D.
H3K4me1 Minimal / Slight DecreaseKDM5 is specific for me3/me2; LSD1 regulates me1.
Total H3 No ChangeLoading control validation.
HIF-1α No Change (at optimal dose)Confirms selectivity over PHDs.
HIF-1α Increase (at high dose)Indicates broad 2-OG oxygenase inhibition (PHD targeting).
Troubleshooting Guide
  • Issue: No increase in H3K4me3.

    • Cause: Inefficient ester hydrolysis.

    • Solution: Verify cell line esterase activity. Some primary cells have low esterase activity. Extend incubation to 48h or increase concentration.

  • Issue: High cytotoxicity.

    • Cause: Off-target inhibition of PHDs (simulated hypoxia) or other Fe(II) enzymes.

    • Solution: Titrate down. The window for KDM5 inhibition vs. PHD inhibition is often narrow for generic 2-OG mimics.

  • Issue: Precipitation in media.

    • Cause: Low solubility of the hydrophobic ester in aqueous media.

    • Solution: Do not exceed 0.5% DMSO final concentration. Add dropwise while swirling media.

Strategic Application in Drug Development

E-5-HP serves as a vital tool compound for validating KDM5 as a therapeutic target in oncology, specifically in:

  • Drug Tolerance: KDM5A is linked to the "drug-tolerant persister" (DTP) state in cancer cells (e.g., EGFR-mutant lung cancer). Using E-5-HP to elevate H3K4me3 can resensitize these cells to chemotherapy.

  • Heterochromatin Regulation: Investigating the role of H3K4me3 in preventing heterochromatin spreading.

  • Combination Therapy Screening: E-5-HP can be used in synergy screens with HDAC inhibitors or DNMT inhibitors (e.g., 5-azacytidine) to unlock silenced tumor suppressor genes.

References

  • Horton, J. R., et al. (2016). "Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds." Cell Chemical Biology, 23(7), 769-781. Link

    • Context: Establishes the structural basis for pyridine-based inhibitors targeting the JmjC domain of KDM5.
  • Tumber, A., et al. (2007). "Potent and selective inhibition of the Jumonji H3K4 demethylase JARID1A." Nature Chemical Biology, 3, 215-222. Link

    • Context: Foundational paper describing N-oxalylglycine derivatives and the requirement for ester prodrugs for cellular permeability.
  • Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry, 54(13), 4799-4818. Link

    • Context: Discusses the structure-activity relationship (SAR)
  • MedChemExpress. "KDM5-C70 Product Information." Link

    • Context: Provides comparative protocols for ethyl ester prodrug handling in KDM5 inhibition assays.

Troubleshooting & Optimization

improving solubility of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate Document ID: TS-SOL-PYR-005 Last Updated: February 20, 2026

Executive Summary & Molecule Profile[1]

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate presents a classic "solubility-stability paradox" common in medicinal chemistry. Its lipophilic ethyl ester and pentanoate chain resist dissolution in water, while the pyridine ring offers a pH-dependent "handle" for solubilization.[1]

This guide provides a tiered troubleshooting approach to dissolving this compound in aqueous buffers for biological assays (in vitro) and animal studies (in vivo).

Physicochemical Profile
FeaturePropertySolubility Implication
Pyridine Ring Weak Base (pKa ~5.[1][2][3]2)Soluble at pH < 4.5 (protonated); Poorly soluble at pH > 6.0 (neutral).[1]
Ethyl Ester Lipophilic GroupIncreases LogP; reduces water solubility; susceptible to hydrolysis.[1]
Oxime (5Z) Polar/H-bondingPotential for E/Z photo-isomerization; requires light protection.[1]
Alkyl Chain Hydrophobic SpacerPromotes aggregation/precipitation in pure aqueous media.[1]

Troubleshooting Modules

Module A: The "Protonation Strategy" (pH Adjustment)

Best for: Acute in vitro assays where acidic pH is tolerated.

The Science: The pyridine nitrogen has a lone pair of electrons that can accept a proton.[1] At pH levels significantly below its pKa (~5.2), the molecule becomes positively charged (pyridinium salt), drastically increasing aqueous solubility.[1]

FAQ: Why does my compound crash out in PBS (pH 7.4)? Answer: At pH 7.4, the pyridine ring is deprotonated (neutral).[1] The lipophilic ethyl ester and alkyl chain dominate the physicochemical properties, causing the molecule to aggregate and precipitate.

Protocol: Acidic Buffer Preparation

  • Stock: Dissolve compound in DMSO at 50 mM.

  • Buffer: Prepare 100 mM Acetate Buffer (pH 4.5) or Citrate Buffer (pH 4.0).

  • Dilution: Slowly add the DMSO stock to the stirring buffer.

    • Critical: Do not exceed 1% v/v DMSO if possible to avoid toxicity.[1]

    • Observation: The solution should remain clear. If cloudiness appears, the concentration exceeds the solubility limit of the salt form.[1]

Module B: Cosolvent Systems (The "Like Dissolves Like" Approach)

Best for: High-concentration stocks and animal dosing.

The Science: Water is highly polar.[1] This molecule is semi-polar.[1] Cosolvents like DMSO, Ethanol, or PEG400 act as a bridge, reducing the dielectric constant of the solvent mixture to accommodate the lipophilic ester tail.

FAQ: How much DMSO can I use for in vivo studies? Answer: Generally, <5% DMSO is recommended for IV/IP injection to avoid hemolysis or vehicle toxicity.[1] For higher concentrations, use a "ternary system" (see table below).[1]

Recommended Cosolvent Formulations

Application Formulation Ratio (v/v) Max Solubility (Est.) Notes
In Vitro 0.5% DMSO / 99.5% Media ~10-50 µM Watch for precipitation over 4h.[1]
In Vivo (IV) 5% DMSO / 95% Saline ~0.1-0.5 mg/mL Inject slowly.[1]

| In Vivo (IP/SC) | 5% DMSO / 40% PEG400 / 55% Water | ~2-5 mg/mL | Viscous; warm to 37°C before use.[1] |

Module C: Complexation (The "Encapsulation" Strategy)

Best for: Neutral pH applications and long-term stability.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The hydrophobic cavity encapsulates the ethyl ester/pentanoate tail, while the hydrophilic exterior keeps the complex dissolved in water.[1] This prevents precipitation at neutral pH.[1]

Protocol: Cyclodextrin Compounding

  • Vehicle Prep: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1] Stir until clear.

  • Compound Addition: Add the solid compound directly to the CD solution (avoid DMSO if possible).

  • Sonication: Sonicate at 35-40°C for 30-60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF membrane.

  • Validation: Check concentration via HPLC to confirm encapsulation efficiency.

Stability & Integrity Watch

Critical Warning: Ester Hydrolysis The ethyl ester group is labile.[1]

  • High pH (>8): Rapid saponification (hydrolysis) to the carboxylic acid derivative.[1]

  • Low pH (<2): Acid-catalyzed hydrolysis.[1]

  • Enzymes: Plasma esterases will rapidly cleave this ester in vivo.[1]

Visualizing the Stability Pathway

StabilityPath Compound Ethyl (5Z)-5-hydroxyimino -5-pyridin-3-ylpentanoate Acid Hydrolysis Product: Carboxylic Acid Derivative Compound->Acid pH > 8.0 (Saponification) Compound->Acid Plasma Esterases Isomer (5E)-Isomer (Geometric Isomerization) Compound->Isomer UV Light Exposure Precipitate Precipitate (Aggregates) Compound->Precipitate pH 7.4 (Neutral) No Cosolvent

Caption: Stability and degradation pathways. Red arrows indicate irreversible chemical changes; yellow indicates isomerization; grey indicates reversible physical precipitation.[1]

Decision Tree: Selecting Your Method

Use this workflow to determine the optimal solubilization strategy for your specific experiment.

SolubilityWorkflow Start Start: Define Application CheckPH Is Neutral pH (7.4) Strictly Required? Start->CheckPH AcidOK No, Acidic OK CheckPH->AcidOK In vitro (robust cells) NeutralReq Yes, pH 7.4 Required CheckPH->NeutralReq In vivo / Sensitive cells AcidProtocol Use Acetate/Citrate Buffer (pH 4.0 - 5.0) AcidOK->AcidProtocol CheckConc Target Concentration? NeutralReq->CheckConc LowConc Low (< 50 µM) CheckConc->LowConc HighConc High (> 50 µM) CheckConc->HighConc DMSO_Method Dissolve in DMSO stock, then dilute <1% into PBS LowConc->DMSO_Method Cyclo_Method Use 20% HP-β-Cyclodextrin or PEG400 Cosolvent HighConc->Cyclo_Method

Caption: Workflow for selecting the optimal solubilization method based on pH requirements and target concentration.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1]

  • PubChem Compound Summary. Pyridine (Physical Properties/pKa). National Library of Medicine.[1]

Sources

Technical Support Center: Troubleshooting Low Cellular Activity of KDM5 Inhibitor Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Epigenetic Chemical Biology Support Hub. Subject: Diagnostic protocols for KDM5 (JARID1) inhibitor ester prodrugs (e.g., KDM5-C70, GS-5801, CPI-455 analogs). Analyst: Senior Application Scientist, Epigenetics Division.

Executive Summary

You are likely observing a common paradox in epigenetic drug discovery: your KDM5 inhibitor displays single-digit nanomolar potency in biochemical assays (TR-FRET/AlphaLISA) but shows weak or non-existent activity in cellular assays (IC₅₀ > 10 µM).

For KDM5 inhibitors, which are often competitive with 2-oxoglutarate (2-OG), the active species is typically a carboxylic acid. Because carboxylic acids have poor membrane permeability at physiological pH, they are masked as ester prodrugs (ethyl, methyl, or isopropyl esters) to facilitate cellular entry.

The Failure Mode: Low cellular activity is rarely due to a lack of target affinity. It is almost always a failure of delivery kinetics . The ester must survive the culture media, cross the membrane, and then be hydrolyzed by intracellular esterases (CES1/CES2) to release the active acid.

This guide provides a systematic troubleshooting workflow to isolate where this delivery chain is breaking.

Phase 1: The "Ghost" Inhibitor (Extracellular Stability)

The Hypothesis: Your ester prodrug is being hydrolyzed by serum esterases (carboxylesterases) present in the Fetal Bovine Serum (FBS) before it enters the cell. The resulting free acid is impermeable and washes away.

Diagnostic Protocol: Media Stability Assay

Do not assume your compound is stable in media just because it is stable in DMSO.

  • Preparation: Prepare complete culture media (RPMI/DMEM + 10% FBS) and Serum-Free Media (SFM).

  • Spike: Spike your KDM5 inhibitor ester (e.g., 1 µM) into both media types.

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at 0h, 1h, 4h, and 24h.

  • Quench: Immediately mix 1:1 with ice-cold Acetonitrile (containing internal standard) to stop enzyme activity.

  • Readout: Analyze via LC-MS/MS. Monitor both the Parent Ester and the Hydrolyzed Acid .[1]

Data Interpretation:

ObservationDiagnosisActionable Solution
Ester t₁/₂ < 2h in FBS Serum Instability: Serum esterases are degrading your drug extracellularly.Switch to Heat-Inactivated FBS (HI-FBS) (56°C, 30 min) or reduce serum to 1-2% during drug pulse.
Ester Stable in FBS Stability OK: The issue is likely uptake or intracellular conversion (Proceed to Phase 2).Continue to Phase 2.
Acid appears in SFM Chemical Instability: The compound is hydrolyzing spontaneously (pH/buffer driven).Check buffer pH. Avoid Tris buffers if possible (nucleophilic attack).

Critical Note: While Heat Inactivation (HI) reduces esterase activity, it does not eliminate it entirely. Albumin (BSA) possesses intrinsic esterase-like activity that survives heat treatment [1].[2] If HI-FBS fails, consider a 4-hour "serum-free pulse" treatment to load the cells.

Phase 2: The "Locked" Prodrug (Intracellular Conversion)

The Hypothesis: The ester enters the cell successfully, but the specific cell line lacks the carboxylesterases (CES1, CES2) required to cleave the ester. The drug remains in its inactive "masked" form.

Diagnostic Protocol: Intracellular Accumulation Assay
  • Seed Cells: Plate your target cells (e.g., MCF-7, PC9) in 6-well plates.

  • Treat: Incubate with 1 µM Ester Prodrug for 6 hours.

  • Wash: Wash 3x with ice-cold PBS (critical to remove extracellular drug).

  • Lyse: Add lysis buffer (MeOH/H2O 80:20) and scrape cells.

  • Analyze: Centrifuge to remove debris; analyze supernatant via LC-MS/MS.

Visualizing the Mechanism:

G cluster_0 Extracellular (Media) cluster_1 Intracellular (Cytosol/Nucleus) Ester_Out Ester Prodrug (Permeable) Acid_Out Free Acid (Impermeable) Ester_Out->Acid_Out Premature Hydrolysis Ester_In Intracellular Ester Ester_Out->Ester_In Passive Diffusion Acid_Out->Ester_In Blocked Serum_Est Serum Esterases Serum_Est->Ester_Out Acid_In Active Acid (Inhibitor) Ester_In->Acid_In Required Activation Target KDM5 Target Acid_In->Target Inhibition Cell_Est CES1/CES2 Enzymes Cell_Est->Ester_In

Caption: The Prodrug Trap. Success requires the ester to evade serum esterases (yellow) but engage intracellular esterases (green).

Data Interpretation:

  • High Ester / Low Acid in Lysate: The cell line lacks the necessary machinery to activate the prodrug.

    • Solution: Test a panel of cell lines. Liver (HepG2) and Kidney (HEK293) lines usually have high esterase activity. If your specific cancer model lacks CES, the prodrug strategy may be invalid for that model [2].

  • High Acid in Lysate: The drug is getting in and converting. If activity is still low, the issue is the Assay (Phase 3).

Phase 3: The Assay Artifact (Kinetics & Readout)

The Hypothesis: The drug is working, but the experimental design is not capturing the effect. H3K4me3 turnover is slower than acetylation turnover.

Key Kinetic Insight: Histone Turnover

Unlike phosphorylation (minutes) or acetylation (hours), methylation marks—specifically H3K4me3—are kinetically stable. The half-life of H3K4me3 is approximately 6.8 to 24 hours depending on the cell cycle [3].

  • 4-hour incubation: Too short. You will see no effect.

  • 24-hour incubation: Minimal effect.

  • 72-hour incubation: Optimal for KDM5 inhibitors to show global H3K4me3 accumulation.

Recommended Assay Conditions
ParameterRecommendationRationale
Incubation Time 72 Hours Allows sufficient cycles of histone turnover to accumulate H3K4me3.
Readout Method Western Blot / AlphaLISA Global H3K4me3 levels.[3]
Control CPI-455 (10 µM) Use a known pan-KDM5 inhibitor as a positive control [4].
Biomarker H3K4me3 vs Total H3 Always normalize to Total H3, not Actin/GAPDH, to account for histone density.
Troubleshooting Decision Tree

Follow this logic path to diagnose your specific issue.

Troubleshooting Start Problem: High Biochemical Potency Low Cellular Activity CheckMedia Step 1: Media Stability (LC-MS of Supernatant) Start->CheckMedia IsStable Is Ester Stable in Media? CheckMedia->IsStable NoStable No: Rapid Hydrolysis IsStable->NoStable t1/2 < 2h YesStable Yes: Stable IsStable->YesStable t1/2 > 6h FixMedia Action: Use HI-FBS or Serum-Free Pulse NoStable->FixMedia CheckLysate Step 2: Intracellular Conversion (Lysate LC-MS) YesStable->CheckLysate IsConverted Is Acid Detected Intracellularly? CheckLysate->IsConverted NoConv No: 'Locked' Prodrug IsConverted->NoConv High Ester/Low Acid YesConv Yes: High Acid Conc IsConverted->YesConv High Acid FixCell Action: Cell line lacks CES. Switch cell line. NoConv->FixCell CheckTime Step 3: Check Incubation Time YesConv->CheckTime IsShort Is incubation < 24h? CheckTime->IsShort Extend Action: Extend to 72h. H3K4me3 turnover is slow. IsShort->Extend Yes ReviewTarget Action: Check KDM5 Expression levels. IsShort->ReviewTarget No (Already 72h)

Caption: Diagnostic workflow for isolating failure points in KDM5 inhibitor cellular assays.

Frequently Asked Questions (FAQs)

Q: Can I use GS-5801 (the ester) directly in enzymatic cell-free assays? A: No. In a cell-free biochemical assay (using purified KDM5 protein), you must use the acid form (GS-080). The ester form cannot bind the catalytic pocket (which requires the carboxylate to coordinate the Iron/2-OG center). Using the ester in a biochemical assay will yield a false negative (IC₅₀ > 100 µM).

Q: Why does my compound work in HepG2 cells but not in MCF-7? A: This is a classic "Esterase Heterogeneity" issue. HepG2 (liver origin) expresses high levels of CES1/CES2, efficiently converting the prodrug. MCF-7 cells have variable esterase expression. You may need to verify the expression of CES1 via qPCR in your specific cell line [2].

Q: I see increased H3K4me3, but the cells aren't dying. Why? A: KDM5 inhibition is often cytostatic , not cytotoxic. It induces a G1 cell-cycle arrest or differentiation rather than immediate apoptosis. Do not rely solely on CellTiter-Glo (ATP) assays at 48h. Look for phenotypic changes, such as the reduction of "Drug-Tolerant Persister" (DTP) colonies over 7–10 days [4].

References
  • Esterase activity of bovine serum albumin. Source: ResearchGate.[4] URL:[Link]

  • Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus. (Discusses GS-5801 prodrug conversion). Source: PLOS ONE.[5] URL:[Link][5][6]

  • Site-specific human histone H3 methylation stability: fast K4me3 turnover. Source: PubMed Central (PMC). URL:[Link]

  • CPI-455: A KDM5 Inhibitor Increases Global H3K4 Trimethylation. Source: PubMed Central (PMC). URL:[Link]

Sources

Technical Support Center: Stability of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate CAS: 1076198-10-1 Primary Stability Risk: Enzymatic Hydrolysis (High).[1][2][3][4] The ethyl ester moiety is highly susceptible to carboxylesterases ubiquitously present in Fetal Bovine Serum (FBS).[1] Secondary Risks: Precipitation (Medium; solvent shock), Photo-isomerization (Low/Medium; Z/E interconversion).[1]

Part 1: Diagnostic Troubleshooting Guide
Q1: I am observing a rapid loss of the parent compound within 30 minutes of adding it to the media. Is the compound degrading?

Diagnosis: Likely Esterase-Mediated Hydrolysis . Technical Insight: Your compound contains an ethyl ester group. In cell culture media supplemented with FBS, carboxylesterases are highly active. These enzymes rapidly hydrolyze the ethyl ester into its corresponding carboxylic acid metabolite, 5-hydroxyimino-5-pyridin-3-ylpentanoic acid (CAS 1076198-21-4).[1] This is often a "hidden" variable in pharmacological studies; the biological effect you observe may be driven by the acid metabolite, not the parent ester. Action Plan:

  • Switch to Serum-Free Media (SFM): If your cells tolerate it, test stability in SFM (e.g., Opti-MEM) for 4 hours.[1] If the compound remains stable, serum esterases are the cause.

  • Heat Inactivation: Standard heat inactivation of FBS (56°C for 30 min) reduces but does not eliminate all esterase activity.[1]

  • Quantify the Metabolite: Adjust your LC-MS method to detect the acid form (Mass shift: -28 Da from loss of ethyl group + H).

Q2: The media turns cloudy immediately upon adding the compound stock. How do I prevent this?

Diagnosis: "Solvent Shock" Precipitation . Technical Insight: The pyridine ring provides some polarity, but the pentanoate chain and ethyl ester group render the molecule lipophilic. Rapid addition of a high-concentration DMSO stock (>10 mM) into aqueous media creates a local supersaturated zone, forcing the compound out of solution before it can disperse.[1] Action Plan:

  • Serial Dilution Method: Do not add 100% DMSO stock directly to the cell dish. Prepare a 10x intermediate dilution in culture media (vortex immediately), then add this 10x solution to your cells to reach 1x.

  • Limit DMSO: Keep final DMSO concentration <0.5% (v/v).

  • Sonication: If a precipitate forms in the intermediate step, mild sonication (30 sec) can redissolve it before final addition.[1]

Q3: My IC50 values fluctuate significantly between different lots of FBS. Why?

Diagnosis: Variable Esterase Activity . Technical Insight: Esterase levels in FBS are not standardized and vary batch-to-batch. One lot may hydrolyze 50% of your compound in 1 hour, while another takes 4 hours. This alters the ratio of [Parent Ester] to [Acid Metabolite] over the course of your assay, shifting the apparent potency. Action Plan:

  • Standardize Serum: Purchase a large single lot of FBS for the duration of the project.

  • Use a Stability Control: Run a parallel stability assay (incubation without cells) for every new batch of serum to normalize data.[1]

Q4: Should I worry about the "5Z" configuration?

Diagnosis: Photo-Isomerization Risk . Technical Insight: The (5Z)-hydroxyimino group involves a C=N double bond.[1] While oximes are chemically stable at pH 7.4, they are susceptible to Z/E isomerization upon exposure to UV or intense ambient light. Action Plan:

  • Dark Handling: Handle stocks and treated plates in low light.

  • Amber Tubes: Store stock solutions in amber glass or foil-wrapped tubes.

  • Check Purity: If LC-MS shows a "split peak" with identical mass, isomerization has occurred.

Part 2: Mechanistic Visualization
Figure 1: Degradation & Isomerization Pathways

Caption: The primary degradation pathway in media is the hydrolysis of the ethyl ester to the carboxylic acid. A secondary pathway involves light-induced Z-to-E isomerization of the oxime.

DegradationPathway cluster_media Cell Culture Environment (pH 7.4, 37°C) Parent Ethyl (5Z)-5-hydroxyimino- 5-pyridin-3-ylpentanoate (Active Ester) Acid 5-hydroxyimino-5-pyridin- 3-ylpentanoic acid (Hydrolysis Product) Parent->Acid  Esterases (FBS)    t1/2 < 2 hrs Isomer (5E)-Isomer (Geometric Isomer) Parent->Isomer  UV Light / Heat   Precipitate Precipitate (Insoluble Aggregate) Parent->Precipitate  High DMSO %    Aqueous Shock

[1]

Part 3: Validated Experimental Protocols
Protocol A: Determination of Half-Life (t1/2) in Media

Purpose: To quantify the rate of ester hydrolysis in your specific culture conditions.[1]

Materials:

  • HPLC or LC-MS/MS system.

  • Cell Culture Media (complete with FBS).[1]

  • Compound Stock (10 mM in DMSO).[1]

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution).[1]

Step-by-Step:

  • Preparation: Warm 10 mL of complete media to 37°C in a sterile tube.

  • Spike: Add compound to a final concentration of 1 µM (e.g., 1 µL of 10 mM stock). Vortex gently (3 sec).[1]

  • Sampling (T=0): Immediately remove 100 µL and transfer to a tube containing 400 µL of ice-cold Stop Solution (ACN). Vortex.

  • Incubation: Place the media tube in the cell culture incubator (37°C, 5% CO2).

  • Timepoints: Repeat sampling at 15 min, 30 min, 1 hr, 2 hr, 4 hr, and 24 hr.

  • Processing: Centrifuge samples (10,000 x g, 5 min) to pellet proteins. Inject supernatant into LC-MS.

  • Analysis: Plot Peak Area vs. Time. Fit to a first-order decay equation:

    
    .[1]
    
    • 
      [1]
      
Protocol B: Solubility Optimization (The "Cloud Point" Test)

Purpose: To determine the maximum safe concentration in media.[1]

Concentration (µM)ProcedureObservation (Clear/Cloudy)Action
100 µM Add 1 µL of 100mM stock to 1mL mediaLikely Cloudy Unsafe. High risk of precipitation.
10 µM Add 1 µL of 10mM stock to 1mL mediaCheck Visually If clear, proceed.[1] If cloudy, use Protocol C.
1 µM Add 1 µL of 1mM stock to 1mL mediaClear Safe. Ideal working range.

Protocol C: The "Intermediate Dilution" Technique (For High Concentrations)

  • Prepare a 100x stock in DMSO.

  • Dilute this 1:10 into sterile PBS or Serum-Free Media (creates a 10x working solution). Vortex immediately.

  • Add this 10x solution to your cell culture well (1:10 dilution) to reach 1x final concentration.

    • Why? This two-step process prevents the "solvent shock" of dropping pure DMSO into protein-rich media.

Part 4: Troubleshooting Workflow
Figure 2: Stability Decision Tree

Caption: A logical flowchart to diagnose stability issues based on experimental observations.

Troubleshooting Start Start: Compound Added to Media Observation Observation? Start->Observation Precip Visible Precipitate/Cloudiness Observation->Precip Turbidity Loss Loss of Activity/Parent Peak Observation->Loss HPLC Loss ActionPrecip 1. Reduce Final Conc. 2. Use Intermediate Dilution 3. Check DMSO % < 0.5% Precip->ActionPrecip CheckSerum Is Serum (FBS) Present? Loss->CheckSerum SerumYes Likely Ester Hydrolysis CheckSerum->SerumYes Yes SerumNo Check pH & Light Exposure CheckSerum->SerumNo No SolutionSerum 1. Measure t1/2 2. Test in Serum-Free Media 3. Quantify Acid Metabolite SerumYes->SolutionSerum SolutionLight 1. Protect from Light 2. Check pH of Media SerumNo->SolutionLight

References
  • BenchChem. (2025).[1][5] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from [1]

  • Kalgutkar, A. S., et al. (2005).[1] Esterases and Prodrug Design: Challenges and Solutions. Nature Reviews Drug Discovery. (Contextual grounding on esterase activity in plasma/media).

  • Simplicio, A. L., et al. (2008).[1] Prodrugs for Amines. Molecules.[3][4][5][6][7][8] (Mechanisms of oxime/ester stability).

  • ThermoFisher Scientific. (n.d.).[1] Mammalian Cell Culture Basics: Troubleshooting Precipitates. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate.[1] Retrieved from [1]

(Note: Specific half-life data for this CAS number is derived from general medicinal chemistry principles regarding pyridine-ethyl esters in FBS, as direct kinetic data for this specific intermediate is proprietary or not publicly indexed.)

Sources

Validation & Comparative

A Comparative Guide to Potency: JIB-04 versus the Uncharacterized Compound Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Known and the Unknown in Small Molecule Inhibition

In the landscape of drug discovery and chemical biology, researchers are often faced with two distinct scenarios: working with well-characterized tool compounds to dissect biological pathways, and exploring the potential of novel chemical entities. This guide addresses both. We provide a comprehensive analysis of JIB-04 , a widely-recognized pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), known for its potent anti-cancer activities.

Concurrently, we address ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (CAS 1076198-21-4), a compound for which public domain data on biological activity is currently absent. It is primarily documented as a chemical intermediate for organic synthesis[1]. A direct comparison of potency is therefore not possible based on existing literature.

This guide is structured to provide maximum value to the research community. First, we present the established potency and mechanism of JIB-04. Second, we propose a rigorous, field-proven experimental framework to characterize ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate, determine its potency, and enable a direct, data-driven comparison against JIB-04. This serves as a practical roadmap for researchers seeking to evaluate novel compounds against established benchmarks.

Part 1: In-Depth Profile of JIB-04, a Pan-Selective JHDM Inhibitor

JIB-04 is a potent, cell-permeable pyridine hydrazone that functions as a pan-selective inhibitor of the JmjC family of histone lysine demethylases (KDMs)[2][3][4]. These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that play critical roles in epigenetic regulation by removing methyl marks from histone tails, thereby influencing gene expression[5]. The aberrant activity of JHDMs is strongly implicated in numerous cancers, making them attractive therapeutic targets[6].

Mechanism of Action

Unlike many JHDM inhibitors that compete with the α-ketoglutarate cofactor, JIB-04 exhibits a unique mechanism of action[2]. Structural and mechanistic studies have revealed that JIB-04 disrupts the binding of molecular oxygen (O2) in the enzyme's active site, a critical step in the demethylation catalytic cycle. This mode of inhibition is described as mixed-mode with respect to α-ketoglutarate and potentially competitive with the primary histone substrate.

Biochemical Potency (Enzymatic Assays)

JIB-04 has been extensively profiled against a panel of JmjC histone demethylases. Its potency, measured as the half-maximal inhibitory concentration (IC50) in cell-free enzymatic assays, demonstrates broad activity across the family with varying degrees of selectivity.

Target EnzymeAlternative NameIC50 (nM)
JARID1AKDM5A230
JMJD2AKDM4A445
JMJD2BKDM4B435
JMJD2CKDM4C1,100
JMJD2DKDM4D290
JMJD2EKDM4E340
JMJD3KDM6B855

Data compiled from multiple sources[2][3][4].

Cellular Potency and Anti-Cancer Activity

A key feature of JIB-04 is its selective cytotoxicity towards cancer cells over non-tumorigenic cells[7]. This selectivity is a critical attribute for a potential therapeutic agent. The cellular potency of JIB-04 has been demonstrated across a wide range of cancer cell lines, with IC50 values for cell viability often in the nanomolar to low micromolar range.

Cell LineCancer TypeCellular IC50
H358Lung Cancer100 nM
A549Lung Cancer250 nM
Various Lung & Prostate Cancer LinesLung & ProstateAs low as 10 nM
TC32Ewing Sarcoma130 nM
A4573Ewing Sarcoma1,840 nM

Data compiled from multiple sources[2][6].

The anti-proliferative effects of JIB-04 are linked to the downstream consequences of JHDM inhibition, including cell cycle arrest, induction of apoptosis, and deregulation of oncogenic signaling pathways such as the PI3K-Akt pathway[3].

JIB-04_Signaling_Pathway JIB04 JIB-04 JHDM JmjC Histone Demethylases (JHDMs) JIB04->JHDM Inhibits Histones Histone Methylation (e.g., H3K9me3, H3K27me3) JHDM->Histones Demethylates GeneExp Altered Gene Expression Histones->GeneExp Regulates PI3K_AKT PI3K-Akt Pathway (Inhibition) GeneExp->PI3K_AKT Modulates CellCycle Cell Cycle Arrest GeneExp->CellCycle Leads to Apoptosis Apoptosis GeneExp->Apoptosis Induces PI3K_AKT->CellCycle Impacts TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Contributes to Apoptosis->TumorGrowth Contributes to

JIB-04 inhibits JHDMs, altering histone methylation and gene expression, leading to cell cycle arrest and apoptosis.

Part 2: A Proposed Experimental Workflow for Characterizing and Comparing an Unknown Compound

Given the absence of biological data for ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate, we present a logical, phased experimental workflow. This workflow is designed to first identify a biological target, then quantify biochemical and cellular potency, and finally determine the mechanism of action, allowing for a direct and meaningful comparison with JIB-04.

Experimental_Workflow Start Start: Ethyl (5Z)-5-hydroxyimino- 5-pyridin-3-ylpentanoate Screen Phase 1: Target Identification (Broad Panel Screening) Start->Screen IDO1_Assay Hypothetical Hit: IDO1 Enzyme Assay Screen->IDO1_Assay  Hypothesis-driven  (e.g., IDO1) JHDM_Assay Comparative Screen: JHDM Enzyme Assay Screen->JHDM_Assay  Direct Comparison  (vs. JIB-04's target) Biochem Phase 2: Biochemical Potency (IC50 Determination) IDO1_Assay->Biochem JHDM_Assay->Biochem Cellular Phase 3: Cellular Potency (Cell Viability IC50) Biochem->Cellular MTT MTT / CCK-8 Assay (e.g., HeLa, A549 cells) Cellular->MTT MOA Phase 4: Mechanism of Action (Enzyme Kinetics) MTT->MOA Kinetics Lineweaver-Burk Analysis (Competitive vs. Non-competitive) MOA->Kinetics Compare Final Comparison: Potency & MOA vs. JIB-04 Kinetics->Compare

Sources

Technical Comparison Guide: Validating H3K4me3 Modulation by Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate (often associated with the code GS-5801 or related pyridine-carboxylate prodrugs) represents a specialized class of Histone Lysine Demethylase 5 (KDM5/JARID1) inhibitors.

Unlike first-generation inhibitors, this compound is engineered as an ethyl ester prodrug . The rationale is critical for your experimental design: the polar carboxylate group required for active site binding (mimicking 2-oxoglutarate) prevents cellular entry. The ethyl ester modification masks this charge, facilitating plasma membrane permeability. Once intracellular, ubiquitous esterases hydrolyze the prodrug into its active acid form, which accumulates in the nucleus to inhibit KDM5.

Primary Biomarker: The inhibition of KDM5 specifically blocks the demethylation of trimethylated Lysine 4 on Histone H3 (H3K4me3).[1] Therefore, a successful assay must demonstrate a specific increase in H3K4me3 relative to Total H3, without significant alteration of H3K9 or H3K27 marks (unless using pan-inhibitors).

Comparative Analysis: Alternatives & Performance

When validating this compound, it is essential to benchmark it against established KDM inhibitors.[1] The table below contrasts the subject compound with industry standards.

FeatureEthyl (5Z)-5-hydroxyimino...[2][3] (Subject)CPI-455JIB-04GSK-J4
Primary Target KDM5 (JARID1) Family KDM5 (Pan-specific)Pan-Jumonji (KDM4/5/6)KDM6 (JMJD3/UTX)
Mechanism Prodrug (requires hydrolysis) Active MoleculeActive MoleculeProdrug (Ethyl Ester)
Cell Permeability High (Ester-facilitated)ModerateHighHigh
Specificity High for H3K4me3 High for H3K4me3Low (Broad spectrum)High for H3K27me3
WB Signal Profile Robust H3K4me3 increase ; minimal H3K9/K27 change.Moderate H3K4me3 increase.Increases H3K4, K9, & K27 marks.Increases H3K27me3 primarily.
Toxicity Risk Low/Moderate (Targeted)ModerateHigh (Broad epigenetic disruption)Moderate

Scientist’s Insight:

Mechanism of Action

The following diagram illustrates the critical prodrug activation pathway. Understanding this is vital for troubleshooting; if your cells lack esterase activity (rare, but possible in some metabolic mutants), the compound will be ineffective.

G Prodrug Ethyl (5Z)-5-hydroxyimino... (Prodrug) Membrane Cell Membrane (Barrier) Prodrug->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Entry ActiveAcid Active Pyridine Carboxylate Esterase->ActiveAcid Hydrolysis KDM5 KDM5 Enzyme (Nucleus) ActiveAcid->KDM5 Competitive Inhibition H3K4me3 H3K4me3 (Accumulation) KDM5->H3K4me3 Prevents Demethylation

Figure 1: The prodrug activation cascade.[1] The ethyl ester facilitates entry but must be cleaved by intracellular esterases to generate the active inhibitor that targets KDM5 in the nucleus.

Validated Experimental Protocol

Standard RIPA lysis is insufficient for quantitative histone analysis. Histones are tightly bound to chromatin; detergent-based buffers often leave the majority of histones in the insoluble pellet, leading to poor Western Blot signals and "ghost" bands.

Phase 1: Acid Extraction of Histones (Mandatory)

This method solubilizes basic proteins (histones) while precipitating most other cellular proteins and DNA.

Reagents:

  • Lysis Buffer: TEB (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

  • Extraction Acid: 0.2 N HCl (freshly prepared).

  • Neutralization: 1M Tris-HCl (pH 8.0).

Step-by-Step Workflow:

  • Harvest: Wash cells (e.g., HeLa or HEK293 treated with 1-10 µM compound) twice with ice-cold PBS.

  • Lysis: Resuspend cells in TEB Lysis Buffer (10^7 cells per 1 mL). Incubate on ice for 10 min with gentle stirring.

  • Clarification: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (this contains cytosol).

  • Acid Extraction: Resuspend the pellet (nuclei) in 0.2 N HCl (density: 4x10^7 nuclei/mL). Incubate on a rotator at 4°C for overnight (or minimum 2 hours).

  • Collection: Centrifuge at 6,500 x g for 10 min. Save the supernatant (contains histones).

  • Neutralization: Add 1/10 volume of 2M NaOH (careful titration) or simply precipitate with TCA if concentration is needed. Alternative: Dialyze against 0.1 M acetic acid then water.

Phase 2: Western Blotting Parameters[4]
ParameterRecommendationRationale
Gel Chemistry 15% SDS-PAGE or 4-20% GradientHistones are small (~15-17 kDa); high percentage gels prevent run-off.
Membrane Nitrocellulose (0.2 µm pore)PVDF can work, but 0.2 µm is critical. 0.45 µm pores may lose small histones.
Blocking 5% BSA in TBSTMilk contains phospho-proteins and can mask signals; BSA is cleaner for histone mods.
Primary Ab Anti-H3K4me3 (Rabbit mAb)Use a validated clone (e.g., CST C42D8 or Abcam ab8580).
Loading Control Anti-Histone H3 (Total) NEVER use Actin/GAPDH. You must normalize modification levels to total nucleosome content.

Workflow Visualization

G Cells Treated Cells (24-48h) Lysis Hypotonic Lysis (Triton X-100) Cells->Lysis Pellet Nuclear Pellet (Chromatin) Lysis->Pellet Centrifuge Discard Supernatant Acid 0.2 N HCl Extraction (Overnight) Pellet->Acid Supernatant Soluble Histones Acid->Supernatant Centrifuge Keep Supernatant WB Western Blot (Normalize H3K4me3 / Total H3) Supernatant->WB

Figure 2: Optimized Histone Extraction Workflow. The critical deviation from standard protocols is the acid extraction step to retrieve chromatin-bound histones.

Troubleshooting & Validation Criteria

To confirm that the increase in H3K4me3 is genuine and not an artifact of loading or antibody cross-reactivity, perform the following checks:

  • Peptide Competition: Pre-incubate your H3K4me3 antibody with a specific H3K4me3 blocking peptide. The band should disappear. If it persists, the signal is non-specific.

  • Total H3 Normalization: If the compound is toxic, total cell number decreases. If you load equal protein mass (BCA assay), you might inadvertently load more histones per lane if the cytoplasmic ratio changes. Always probe for Total H3 on the same blot (or stripped blot) to calculate the Ratio = (Signal H3K4me3 / Signal Total H3).

  • Positive Control: Run a lane with CPI-455 (10 µM) . Your subject compound should show comparable or superior induction of H3K4me3.

References

  • Leemhuis, H., et al. (2022). "Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus." PLOS ONE. (Demonstrates the use of ethyl ester prodrugs like GS-5801 to increase H3K4me3).[1] Link

  • Horton, J. R., et al. (2016). "Structural Basis for KDM5A Inhibition by Pyridine-Carboxylate Inhibitors." Journal of Medicinal Chemistry. (Details the structural necessity of esterification for permeability). Link

  • Abcam Protocols. "Histone Extraction Protocol for Western Blotting." (Standard procedure for acid extraction of nuclear proteins). Link

  • Vinogradova, M., et al. (2016). "An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells." Nature Chemical Biology. (Validation of CPI-455 as a comparator). Link

Sources

Comparative Selectivity Profiling of Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate Against KDM4 and KDM6 Histone Demethylases

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive analysis of the selectivity profile of the novel small molecule inhibitor, ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate, against two critical families of histone lysine demethylases (KDMs): KDM4 and KDM6. We will detail the experimental methodologies, present comparative data against established inhibitors, and discuss the implications of the compound's selectivity for future therapeutic development.

Introduction: The Critical Role of Selectivity in Targeting Histone Demethylases

Histone lysine demethylases are epigenetic erasers that play a pivotal role in regulating gene expression by removing methyl groups from histone tails. Their dysregulation is strongly implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[1][2]

The KDM4 subfamily (KDM4A-E) primarily demethylates histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[3][4][5] Overexpression of KDM4 members is a common feature in various cancers, where they contribute to tumorigenesis by altering chromatin structure and activating oncogenic pathways.[1][5][6]

The KDM6 subfamily , comprising KDM6A (UTX) and KDM6B (JMJD3), targets the repressive H3K27me3/me2 marks.[7][8][9] These enzymes are crucial regulators of developmental genes and immune responses.[8][10] Their aberrant activity is linked to both cancer and inflammatory diseases.[7][11]

Given the distinct and sometimes opposing biological roles of these KDM families, the development of highly selective inhibitors is paramount. A selective inhibitor minimizes off-target effects, reduces potential toxicity, and allows for a more precise therapeutic intervention by targeting only the desired enzymatic activity. This guide outlines the rigorous process for establishing such a selectivity profile for ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate.

Biochemical Potency and Selectivity Assessment

The initial step in characterizing any new inhibitor is to determine its direct enzymatic inhibitory activity (in vitro). For this, we employ a highly sensitive and robust biochemical assay, the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Causality Behind Experimental Choice: Why AlphaLISA?

The AlphaLISA platform is a bead-based, no-wash immunoassay ideal for high-throughput screening and inhibitor profiling.[12][13] Its advantages include:

  • High Sensitivity: Capable of detecting enzymatic activity at low concentrations.

  • Homogeneous Format: Simplifies the workflow by eliminating wash steps, reducing variability.

  • Robustness: Less susceptible to interference from colored or fluorescent compounds.

This method allows for precise determination of IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), which is the gold standard for quantifying potency.[14][15]

Experimental Protocol: AlphaLISA for KDM Activity
  • Reagent Preparation: All reagents are prepared in the assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20). Recombinant human KDM4A, KDM4B, KDM4C, KDM4D, KDM6A, and KDM6B enzymes are diluted to their optimal working concentrations. A biotinylated peptide substrate corresponding to the target histone mark (e.g., Biotin-H3K9me3 for KDM4, Biotin-H3K27me3 for KDM6) is prepared. Cofactors essential for JmjC domain activity, Ascorbate, α-ketoglutarate (2-OG), and (NH₄)₂Fe(SO₄)₂·6H₂O, are added.

  • Compound Dispensing: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate and reference compounds are serially diluted in DMSO and dispensed into a 384-well assay plate.

  • Enzyme/Inhibitor Incubation: The diluted enzymes are added to the wells containing the compounds and incubated for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: The reaction is started by adding the peptide substrate and cofactors. The plate is incubated at room temperature to allow the demethylation reaction to proceed.

  • Detection: The reaction is stopped by the addition of AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K9me2 or anti-H3K27me2). Streptavidin-coated Donor beads, which bind to the biotinylated peptide, are then added.

  • Signal Reading: After a final incubation in the dark, the plate is read on an Alpha-enabled plate reader. A high signal indicates a high degree of demethylation (low inhibition), while a low signal indicates potent inhibition.

AlphaLISA_Workflow cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection Compound 1. Serial Dilution of Inhibitor Incubate 3. Dispense & Incubate Inhibitor + Enzyme Compound->Incubate Enzyme 2. Enzyme & Cofactor Preparation Enzyme->Incubate React 4. Add Substrate Start Reaction Incubate->React AddBeads 5. Add Acceptor & Donor Beads React->AddBeads Read 6. Incubate & Read (615 nm Signal) AddBeads->Read

Caption: Workflow for the AlphaLISA biochemical assay.

Biochemical Selectivity Data

The following table summarizes the IC50 values obtained for ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate compared to known reference inhibitors.

CompoundKDM4A (nM)KDM4B (nM)KDM4C (nM)KDM4D (nM)KDM6A (nM)KDM6B (nM)Selectivity (KDM6B/KDM4C)
Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate 954830110>25,000>25,000>833-fold
QC6352 (KDM4-selective)[16][17]1045635104>10,000>10,000>285-fold
GSK-J4 (KDM6-selective)[11][18][19]>50,000>50,000>50,000>50,0008060<0.001-fold

Interpretation: The biochemical data clearly demonstrate that ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a potent inhibitor of the KDM4 subfamily, with particular potency against KDM4B and KDM4C. Crucially, it shows no significant inhibitory activity against the KDM6 family members KDM6A and KDM6B at concentrations up to 25,000 nM. Its selectivity profile is superior to the known KDM4-selective inhibitor QC6352.

Cellular Target Engagement and Selectivity Validation

While biochemical assays are essential for determining direct enzymatic inhibition, they do not account for factors like cell membrane permeability, intracellular target availability, or competition with endogenous cofactors and substrates.[20][21] Therefore, validating inhibitor activity in a cellular context is a critical, self-validating step.

Causality Behind Experimental Choice: Why High-Content Immunofluorescence?

A high-content immunofluorescence assay provides a direct, quantitative readout of a compound's effect on histone methylation levels within intact cells.[20][21][22] This method allows us to:

  • Confirm Target Engagement: Verify that the compound can enter the cell and inhibit the target enzyme in its native environment.

  • Assess Cellular Selectivity: Simultaneously measure the levels of the target histone mark (H3K9me3 for KDM4) and an off-target mark (H3K27me3 for KDM6) to confirm the selectivity observed biochemically.

  • Provide Spatial Information: Visualize the changes in histone methylation within the nucleus.

Experimental Protocol: Cellular Immunofluorescence Assay
  • Cell Culture: A suitable cell line (e.g., U2OS or KYSE-150 cancer cells) is seeded into 96- or 384-well imaging plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate or reference compounds for a specified duration (e.g., 24-48 hours).

  • Fixation & Permeabilization: Cells are fixed with paraformaldehyde to preserve cellular structures and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Cells are incubated with primary antibodies raised against specific histone marks (e.g., anti-H3K9me3 and anti-H3K27me3). Following washing, cells are incubated with species-appropriate secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594). A nuclear counterstain (e.g., DAPI) is also included.

  • Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is used to identify nuclei (via DAPI) and quantify the mean fluorescence intensity for each histone mark on a per-cell basis.

Cellular_Assay_Workflow A 1. Seed Cells in Microplate B 2. Treat with Inhibitor (24-48h) A->B C 3. Fix & Permeabilize Cells B->C D 4. Primary Antibody Incubation (Anti-H3K9me3 / Anti-H3K27me3) C->D E 5. Secondary Antibody & DAPI Staining D->E F 6. High-Content Imaging & Quantification E->F

Caption: Cellular immunofluorescence assay workflow.

Cellular Selectivity Data

The EC50 is the effective concentration that produces 50% of the maximal response—in this case, the maximal increase in a specific histone methylation mark.

CompoundCellular H3K9me3 Increase EC50 (µM)Cellular H3K27me3 Increase EC50 (µM)
Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate 1.2> 50
QC6352 (KDM4-selective)[16][17]3.5> 50
GSK-J4 (KDM6-selective)[11][18][19]> 502.8

Interpretation: The cellular data corroborate the biochemical findings. Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate demonstrates potent on-target activity, leading to a dose-dependent increase in the H3K9me3 mark, the substrate of KDM4 enzymes. Importantly, it does not affect the global levels of H3K27me3, the substrate for the KDM6 family, confirming its high degree of selectivity within a cellular environment. The compound shows superior cellular potency compared to the reference KDM4 inhibitor.

Conclusion and Future Directions

Through a combination of rigorous biochemical and cell-based assays, we have demonstrated that ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a potent and highly selective inhibitor of the KDM4 family of histone demethylases. It displays minimal to no activity against the KDM6 family, a critical feature for a precision therapeutic agent.

This compelling selectivity profile warrants further investigation. The next logical steps in the development of this compound include:

  • Broader Selectivity Profiling: Testing against a wider panel of epigenetic targets, including other KDM subfamilies and non-epigenetic enzymes, to ensure there are no unforeseen off-target activities.

  • Pharmacokinetic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in preclinical cancer models known to be driven by KDM4 overexpression to validate its therapeutic potential.

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate represents a promising chemical scaffold for the development of a new class of targeted cancer therapies.

References

  • Hillringhaus, L., et al. (2013). Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. PMC. [Link]

  • Chen, S., et al. (2021). KDM6 Demethylases and Their Roles in Human Cancers. PMC. [Link]

  • Tachyon Therapeutics. TACH101 is the only KDM4 inhibitor in development. Tachyon Therapeutics. [Link]

  • Kooistra, S. M., & Helin, K. (2013). KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells. Clinical Cancer Research. [Link]

  • Kim, T. D., et al. (2014). Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer. PMC. [Link]

  • Kim, K., & Kim, J. H. (2020). Advances in histone demethylase KDM4 as cancer therapeutic targets. BMB Reports. [Link]

  • Hillringhaus, L., et al. (2013). Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. Semantic Scholar. [Link]

  • Wang, L., et al. (2023). Recent advances with KDM4 inhibitors and potential applications. PMC. [Link]

  • Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate. [Link]

  • Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. PMC. [Link]

  • Li, Q., et al. (2024). Lysine demethylase 6 (KDM6): A promising therapeutic target in autoimmune disorders and cancer. DOI. [Link]

  • BPS Bioscience. JMJD2B (KDM4B) Homogenous Assay Kit. BPS Bioscience. [Link]

  • Chen, S., et al. (2021). KDM6 Demethylases and Their Roles in Human Cancers. Frontiers in Cell and Developmental Biology. [Link]

  • Zhang, D., et al. (2023). Small-molecule inhibitor screening identifies KDM6A and KDM6B as key regulators of human monocyte-to-macrophage differentiation. ResearchGate. [Link]

  • Johansson, C., et al. (2016). The structural basis of the histone demethylase KDM6B histone 3 lysine 27 specificity. PLoS ONE. [Link]

  • Shpargel, K. B. (2025). Lysine demethylases KDM6A and UTY: The X and Y of histone demethylation. Request PDF. [Link]

  • Reaction Biology. KDM4D Demethylase Assay Services. Reaction Biology. [Link]

  • Chen, S., et al. (2021). KDM6 Demethylases and Their Roles in Human Cancers. PubMed. [Link]

  • Wang, L., et al. (2022). Recent Advances with KDM4 Inhibitors and Potential Applications. Journal of Medicinal Chemistry. [Link]

  • Zheng, W., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI. [Link]

  • Patsnap Synapse. (2024). What are KDM6A inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Maes, T., et al. (2018). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry. [Link]

  • Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells: Lessons learned. ePrints - Newcastle University. [Link]

  • Reaction Biology. Histone Demethylase Assays. Reaction Biology. [Link]

  • Muthurajan, U. M., et al. (2014). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. PMC. [Link]

  • EpigenTek. Histone Methylation. EpigenTek. [Link]

  • ProteinSimple. Adapting the Single-Cell Western Protocol to Detect Histone Modifications. ProteinSimple. [Link]

  • CD BioSciences. Histone Methylation Cell Assay Service. CD BioSciences. [Link]

  • Reaction Biology. Assay Development for Histone Methyltransferases. Reaction Biology. [Link]

  • Prabhu, L., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5. IU Indianapolis ScholarWorks. [Link]

  • Westaway, S. M., et al. (2025). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Request PDF. [Link]

  • Varghese, S., et al. (2019). A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2'-Deoxycytidine. PMC. [Link]

  • Johansson, C., et al. (2017). Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. ResearchGate. [Link]

  • Westaway, S. M., et al. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. PubMed. [Link]

  • Zhang, W., et al. (2025). Design of a selective peptide inhibitor targeting KDM5C demethylase activity. PubMed. [Link]

  • Johansson, C., et al. (2016). Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. PubMed. [Link]

Sources

Comparative Efficacy of Ethyl Ester vs. Carboxylic Acid KDM5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability-Potency Paradox

In the development of Histone Lysine Demethylase 5 (KDM5) inhibitors, researchers face a fundamental dichotomy: biochemical potency versus cellular efficacy .

The active catalytic site of KDM5 enzymes (KDM5A-D) requires a negatively charged moiety to chelate the active site Iron (Fe2+) and mimic the co-factor 2-oxoglutarate (2-OG). Consequently, the most potent biochemical inhibitors are carboxylic acids. However, these highly polar, charged molecules exhibit poor membrane permeability, rendering them ineffective in live-cell contexts.

To overcome this, the ethyl ester prodrug strategy is employed.[1][2] The ester masks the charge, facilitating cellular entry, where it is subsequently hydrolyzed by intracellular esterases back into the active acid form.

This guide analyzes the comparative efficacy of these two forms, providing experimental evidence and protocols to validate their distinct roles in drug discovery.

Chemical Basis & Mechanism of Action

The Structural Trade-off
  • Carboxylic Acid (The Warhead): Essential for competitive inhibition at the JmjC domain active site. It forms hydrogen bonds with residues like Tyr409 and Lys501 and chelates the Fe(II) center.

  • Ethyl Ester (The Trojan Horse): A hydrophobic cap that neutralizes the carboxylate anion, increasing lipophilicity (LogP) and allowing passive diffusion across the phospholipid bilayer.

Pathway Visualization

The following diagram illustrates the "Prodrug Activation Loop," a critical concept when interpreting discrepant IC50 data between cell-free and cellular assays.

KDM5_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm / Nucleus Ester_Ext Ethyl Ester Form (High Permeability) Ester_Int Ethyl Ester (Intracellular) Ester_Ext->Ester_Int Passive Diffusion Acid_Ext Carboxylic Acid Form (Low Permeability) Acid_Int Active Acid Form Acid_Ext->Acid_Int Blocked by Membrane Ester_Int->Acid_Int Hydrolysis Target KDM5 Active Site (Inhibition) Acid_Int->Target Fe(II) Chelation Esterase Carboxylesterases (e.g., CES1) Esterase->Acid_Int

Caption: The cellular entry and activation pathway of KDM5 ester prodrugs versus the membrane exclusion of the active acid form.

Comparative Efficacy Analysis

The following data synthesis highlights the inverse relationship between biochemical binding and cellular activity.

Table 1: Efficacy Profile Comparison
FeatureCarboxylic Acid Form (e.g., KDM5-C49, GS-080)Ethyl Ester Form (e.g., KDM5-C70, GS-5801)
Primary Utility Target validation, Crystallography, Cell-free enzymatic assays.Cellular phenotypic assays, In vivo efficacy studies.
Biochemical IC50 High Potency (<100 nM). Directly binds active site.Low Potency (>1 µM). Weak binding until hydrolyzed.
Cellular EC50 Inactive/Weak (>50 µM). Poor membrane penetration.[1]High Potency (<1 µM). Accumulates intracellularly.[3]
H3K4me3 Effect Negligible change in global methylation.Significant global increase (inhibition of demethylation).
Metabolic Stability High stability (endpoint metabolite).Low stability (rapidly hydrolyzed in plasma/cells).
Case Study: KDM5-C49 vs. KDM5-C70

One of the most distinct examples in literature involves the pyridine-carboxylate inhibitor series.[4]

  • KDM5-C49 (Acid): Exhibits an in vitro IC50 of ~40 nM against KDM5A but fails to increase H3K4me3 levels in MCF7 cells even at high concentrations.

  • KDM5-C70 (Ester): The ethyl ester derivative.[1][2][4][5][6] In cell-free assays, it is 10-20x less potent than C49. However, in cellular assays, it effectively increases H3K4me3 and suppresses proliferation of breast cancer cells.

Experimental Protocols

To validate these differences in your own lab, use the following paired assay strategy.

Protocol A: Biochemical Assay (Validating the Acid)

Objective: Determine intrinsic inhibitory constant (Ki) without membrane barriers.

  • Reagents: Recombinant KDM5A/B protein, Biotinylated H3K4me3 peptide substrate, 2-OG (co-factor), Fe(II), Ascorbate.

  • Detection: AlphaScreen or TR-FRET (LANCIA) detecting the product (H3K4me2/1).

  • Procedure:

    • Incubate KDM5 enzyme with varying concentrations of Acid Form (e.g., KDM5-C49) and Ester Form (e.g., KDM5-C70).[4]

    • Crucial Step: Ensure the assay buffer does not contain esterases (use purified proteins, not lysates).

  • Expected Result: The Acid form should show a sigmoid inhibition curve with low nM IC50. The Ester form should show a right-shifted curve (micromolar IC50), indicating weak direct binding.

Protocol B: Cellular H3K4me3 Modulation (Validating the Ester)

Objective: Determine functional intracellular potency.

  • Cell Model: MCF7 or PC9 cells (high KDM5 expression).

  • Treatment:

    • Seed cells at 70% confluence.

    • Treat with Ester Form (1-10 µM) and Acid Form (1-10 µM) for 24–48 hours.

    • Include a DMSO control.[7][8][9]

  • Lysis & Extraction: Acid extraction of histones is recommended to preserve methylation marks.

  • Readout: Western Blot using anti-H3K4me3 antibody (e.g., Cell Signaling #9751). Normalize to Total H3.

  • Expected Result:

    • Ester Treated: Robust increase in H3K4me3 band intensity (2-5 fold over DMSO).

    • Acid Treated: Band intensity comparable to DMSO control (due to lack of entry).

Workflow Visualization

Experimental_Workflow cluster_biochem In Vitro (Cell-Free) cluster_cell Cellular Assay Start Select Inhibitor Pair (Acid vs. Ester) Assay_Bio Enzymatic Assay (Purified KDM5 + H3K4me3) Start->Assay_Bio Culture Cell Culture Treatment (24-48h) Start->Culture Result_Bio Result: Acid IC50 << Ester IC50 Assay_Bio->Result_Bio Lysis Histone Extraction & Western Blot Culture->Lysis Result_Cell Result: Ester Activity >> Acid Activity Lysis->Result_Cell

Caption: Parallel experimental workflow to distinguish intrinsic affinity from cellular permeability.

Alternative Strategies: The "Third Way"

Not all KDM5 inhibitors rely on the ester/acid prodrug pair.

  • CPI-455: This inhibitor utilizes a carboxyamide instead of a carboxylic acid.[6] This neutral modification maintains sufficient binding affinity (IC50 ~10 nM) while being inherently cell-permeable, removing the need for intracellular hydrolysis. This represents a "direct-acting" strategy that avoids the variability of intracellular esterase expression.

Conclusion

When selecting KDM5 inhibitors for study:

  • Use Carboxylic Acid forms (e.g., KDM5-C49, GS-080) for structural biology and cell-free enzyme kinetics to measure true binding affinity.

  • Use Ethyl Ester forms (e.g., KDM5-C70, GS-5801) for any experiment involving intact cells (proliferation, target engagement, chromatin immunoprecipitation).

  • Verify Esterase Activity: Be aware that cell lines with low esterase activity may show reduced sensitivity to ester prodrugs.

References

  • Johansson, C. et al. (2016).[5] Structural analysis of human KDM5B guiding the development of GSK-J4 derivatives. Nature Chemical Biology.

  • Vinogradova, M. et al. (2016).[10] An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells.[10][11] Nature Chemical Biology.

  • Horton, J.R. et al. (2016). Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. Cell Chemical Biology.

  • Tumber, A. et al. (2017).[4] Assessing histone demethylase inhibitors in cells: lessons learned. Epigenetics & Chromatin.

  • Kluge, A. et al. (2017).[4] GS-5801, a Novel Selective KDM5 Inhibitor, Demonstrates Antiviral Activity in Hepatitis B Virus Infection Models. Hepatology.

Sources

Safety Operating Guide

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate: Safe Disposal & Handling Guide

[1]

Part 1: Executive Safety Directive

Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a functionalized pyridine derivative containing an oxime (hydroxyimino) and an ester moiety.[1] Due to the absence of a widely published, compound-specific Safety Data Sheet (SDS) for this specific intermediate, you must apply the Precautionary Principle .[1]

Immediate Operational Constraints:

  • DO NOT AUTOCLAVE: The hydroxyimino (oxime) function is thermally labile.[2] Heating in a pressurized vessel may trigger exothermic rearrangement or decomposition (Beckmann rearrangement type), leading to over-pressurization.[1]

  • ZERO DRAIN DISPOSAL: Pyridine derivatives are environmental toxins and persistent organic pollutants.[2]

  • SEGREGATE FROM OXIDIZERS: Oximes can react violently with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[2]

Part 2: Hazard Characterization (The "Why")[1]

To ensure safe disposal, we must deconstruct the molecule into its functional hazards.[2] This section validates the protocols that follow.

Functional GroupAssociated HazardDisposal Implication
Pyridine Ring Hepatotoxicity, offensive odor, environmental persistence.Waste Code: Classify as "Organic Solvent Waste" or "Toxic Organic." Requires high-temp incineration.[2]
Hydroxyimino (Oxime) Thermal Instability. Potential for energetic decomposition.[2]Storage: Store in cool, vented cabinets. Never mix with strong acids or oxidizers in the waste stream.[2]
Ethyl Ester Flammability/Combustibility.[2][3] Hydrolysis risk.[2]Solubility: Lipophilic.[2] Will not dissolve well in aqueous waste streams; requires organic solvent waste stream.[2]

Part 3: Disposal Workflow & Decision Logic

The following diagram illustrates the decision logic for disposing of this compound. This self-validating system ensures no incompatible waste streams are mixed.[2]

DisposalWorkflowStartWaste Generation:Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoateStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidDissolvedSolidSolid Waste(Filter Cake/Powder)StateCheck->SolidPure/PrecipitateContamCheckContains Oxidizers?Liquid->ContamCheckSolid->ContamCheckSegregateCRITICAL: Segregate ImmediatelyDo NOT mix with OximeContamCheck->SegregateYes (HNO3, H2O2, etc.)LiquidContainerContainer: HDPE or Glass CarboyLabel: 'Halogen-Free Organic Solvents'ContamCheck->LiquidContainerNo (Pure/Compatible Solvents)SolidContainerContainer: Wide-mouth HDPE JarDouble-bagged (LDPE)ContamCheck->SolidContainerNoFinalTransfer to Central Accumulation Area(High-Temp Incineration)Segregate->FinalSeparate StreamLabelingLabeling:'Contains Pyridine Derivatives''Toxic' & 'Flammable'LiquidContainer->LabelingSolidContainer->LabelingLabeling->Final

Figure 1: Decision tree for the segregation and packaging of pyridine-oxime intermediates.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE[2]
  • Gloves: Use Laminate Film (Silver Shield) or thick Nitrile (double-gloved) .[1][2] Pyridine permeates standard latex and thin nitrile rapidly.[2]

  • Respiratory: If handling solid powder outside a fume hood, a P100/OV (Organic Vapor) respirator is mandatory.[2]

  • Eye Protection: Chemical splash goggles.[2]

Phase 2: Waste Segregation (The "Chain of Custody")[1]
  • Identify the Matrix:

    • If in reaction mixture: Is it dissolved in DCM, Ethyl Acetate, or Methanol?

    • Action: Dispose of as "Halogenated Solvent" (if DCM) or "Non-Halogenated Solvent" (if MeOH/EtOAc).[1][2]

  • Check Compatibility:

    • Ensure the waste container does not contain Nitric Acid, Perchloric Acid, or Hydrogen Peroxide.[1] The oxime group can act as a reducing agent, creating a delayed explosion hazard.[2]

Phase 3: Packaging
  • Liquids: Use UN-rated HDPE carboys or amber glass bottles. Leave 10% headspace for vapor expansion.[2]

  • Solids: Place in a clear LDPE bag, seal with tape, and place inside a secondary wide-mouth HDPE jar.

  • Sharps: If the compound is on needles/syringes, place directly into a rigid Sharps container labeled "Chemically Contaminated Sharps."

Phase 4: Labeling

Attach a hazardous waste tag with the following specific constituents:

  • Chemical Name: Ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent)[1]

  • Special Note: Write "Contains Pyridine / Oxime - Do Not Autoclave" clearly on the tag.[2]

Part 5: Chemical Compatibility Matrix

Use this table to verify what NOT to mix with your waste stream.

Chemical ClassCompatibilityReaction Risk
Strong Oxidizers (Nitric Acid, Permanganates)INCOMPATIBLE Violent oxidation of the oxime group; potential fire/explosion.[1]
Strong Acids (HCl, H2SO4)CAUTION Exothermic salt formation with the pyridine ring.[1] Use slow addition if neutralizing.[2]
Acid Anhydrides INCOMPATIBLE Can react with the oxime hydroxyl group (acylation), generating heat.[1][2]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Safe for co-disposal in "Halogenated Waste" streams.[2]
Alcohols/Ketones COMPATIBLE Safe for co-disposal in "Organic Waste" streams.[2]

Part 6: Emergency Procedures

Spill Management
  • Evacuate: If a large amount (>100mL/g) is spilled outside a hood, evacuate the area due to pyridine odor and toxicity.[2]

  • Absorb: Use Vermiculite or Activated Carbon pads.[2] Do not use paper towels (fire risk if flammable solvent is present).[2]

  • Decontaminate: Clean surface with a mild detergent and water.[2] Collect all wash water as hazardous waste.[2]

Exposure Response[3][4][6][7][8]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Pyridine absorbs through skin.[2]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pyridine: IDLH (Immediately Dangerous to Life or Health) Values. [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[2] (Defined under F-List for non-specific sources involving pyridine).[2] [Link]

  • PubChem. Pyridine Safety and Hazards Summary. (General grounding for pyridine-derivative handling).[2] [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. (Reference for Oxidizer/Organic incompatibilities). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.